Dibenamine
Description
Properties
IUPAC Name |
N,N-dibenzyl-2-chloroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLWSSUWNCJILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCl)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199001 | |
| Record name | Dibenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
OILY LIQUID | |
CAS No. |
51-50-3 | |
| Record name | N-(2-Chloroethyl)dibenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EXU2S56H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIBENAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Dawn of Adrenergic Blockade: A Technical Guide to the Discovery and Significance of Dibenamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the seminal discovery of Dibenamine (N,N-dibenzyl-β-chloroethylamine) and its profound historical significance in the fields of pharmacology and drug development. This compound's emergence as the first effective α-adrenergic blocking agent revolutionized our understanding of the sympathetic nervous system and laid the groundwork for the development of numerous therapeutic agents. This document provides a detailed account of the key experiments, methodologies, and conceptual leaps that cemented this compound's place in medical history.
Discovery and Early Characterization
In 1947, Mark Nickerson and Louis S. Goodman, from the Department of Pharmacology at the University of Utah School of Medicine, published their groundbreaking work on a new adrenergic blocking agent, which they named this compound.[1] Their research systematically characterized the pharmacological properties of N,N-dibenzyl-β-chloroethylamine, demonstrating its unique ability to block the excitatory responses of epinephrine and sympathetic nerve stimulation.
Chemical Structure of this compound:
Mechanism of Action: Irreversible Alkylation
This compound's mechanism of action is characterized by its ability to form a covalent bond with the α-adrenergic receptor, resulting in an irreversible and non-competitive antagonism. This process, known as alkylation, was a novel concept in pharmacology at the time and distinguished this compound from previously studied, reversible antagonists.
The proposed mechanism involves an intramolecular cyclization of the N,N-dibenzyl-β-chloroethylamine to form a highly reactive ethyleniminium intermediate. This electrophilic intermediate then undergoes a nucleophilic attack by a functional group on the α-adrenergic receptor, likely a cysteine residue, forming a stable covalent bond.
Historical Significance: A Paradigm Shift in Pharmacology
The discovery of this compound was a watershed moment in pharmacology for several key reasons:
-
Confirmation of Adrenergic Receptor Theory: this compound's specific and potent blockade of certain sympathetic responses provided powerful evidence for the existence of distinct adrenergic receptors, a concept that was still under debate.
-
Tool for Physiological Research: As a long-lasting and specific antagonist, this compound became an invaluable tool for researchers to probe the functions of the sympathetic nervous system in various physiological and pathological processes.
-
Foundation for Drug Development: The success of this compound spurred the development of other α-adrenergic antagonists, leading to the creation of safer and more selective drugs for the treatment of conditions such as hypertension and benign prostatic hyperplasia. Phenoxybenzamine, a closely related compound, is a direct descendant of this line of research.
-
Understanding "Epinephrine Reversal": this compound was instrumental in demonstrating and explaining the phenomenon of "epinephrine reversal." In the presence of this compound, the pressor (vasoconstrictor) effect of epinephrine, mediated by α-receptors, is blocked, unmasking the depressor (vasodilator) effect mediated by β-receptors.
Key Experiments and Methodologies
Blood Pressure Studies in Anesthetized Animals
A cornerstone of the early research on this compound involved measuring its effects on the blood pressure responses to intravenously administered epinephrine in anesthetized animals.
Experimental Workflow:
Isolated Tissue Preparations
Experiments on isolated tissues, such as rabbit aortic strips and intestinal smooth muscle, were crucial for demonstrating the direct action of this compound on adrenergic receptors, independent of central nervous system or reflex effects.
Experimental Protocol Outline:
-
Tissue Preparation: A segment of the desired tissue (e.g., rabbit aorta) was dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Recording: The tissue was connected to a force-displacement transducer to record isometric or isotonic contractions.
-
Control Responses: Cumulative concentration-response curves to an agonist (e.g., epinephrine or norepinephrine) were established to determine the baseline contractile response.
-
This compound Incubation: this compound was added to the organ bath and incubated with the tissue for a specific period.
-
Post-Incubation Responses: The tissue was washed, and new concentration-response curves to the agonist were generated to assess the extent of adrenergic blockade.
Quantitative Data
While the original 1947 paper is not readily accessible in its entirety, subsequent studies and reviews have provided some quantitative data related to the effects of this compound and its congeners. It is important to note that these values can vary depending on the experimental conditions, animal model, and specific tissue used.
| Parameter | Value | Animal Model/Tissue | Reference |
| Epinephrine Reversal | Complete reversal of pressor effect | Anesthetized dogs | Nickerson & Goodman, 1947 (as cited in later works) |
| LD50 (Intraperitoneal) | Not consistently reported for this compound | Mice and Rats | Inferred from related compounds |
| LD50 (Oral) | Not consistently reported for this compound | Mice and Rats | Inferred from related compounds |
Note: Specific LD50 values for this compound are not well-documented in publicly available databases. The toxicity of β-chloroethylamine derivatives is generally high.
Signaling Pathways
This compound's primary action is the blockade of α-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a cascade of intracellular signaling events.
α1-Adrenergic Receptor Signaling and its Blockade by this compound
α1-adrenergic receptors are typically coupled to Gq proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The net effect is typically smooth muscle contraction. This compound irreversibly blocks the initial binding of the agonist, thus preventing this entire cascade.
Conclusion
The discovery of this compound represents a pivotal moment in the history of pharmacology. Its unique mechanism of irreversible α-adrenergic blockade not only provided a powerful tool for dissecting the complexities of the sympathetic nervous system but also laid the conceptual and chemical groundwork for the development of a vast array of modern therapeutic agents. The insights gained from the study of this compound continue to inform our understanding of adrenergic signaling and the principles of drug-receptor interactions, solidifying its legacy as a truly transformative molecule in medicine.
References
Dibenamine: A Comprehensive Technical Guide for Researchers
This in-depth technical guide provides a detailed overview of the chemical structure, properties, and pharmacological applications of dibenamine. It is intended for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Chemical Structure and Properties
This compound, with the IUPAC name N-(2-chloroethyl)-N-(phenylmethyl)benzenemethanamine, is a nitrogen mustard derivative. It is structurally related to other alpha-adrenergic antagonists like phenoxybenzamine.
Chemical Structure:
-
Molecular Formula: C₁₆H₁₈ClN
-
Molecular Weight: 259.77 g/mol
-
CAS Number: 51-50-3
-
Synonyms: N-(2-Chloroethyl)dibenzylamine, Sympatholytin, Dibenzylchlorethamine[1]
The hydrochloride salt of this compound is also commonly used in research.
-
Molecular Formula (HCl salt): C₁₆H₁₈ClN·HCl
-
Molecular Weight (HCl salt): 296.23 g/mol
-
CAS Number (HCl salt): 55-43-6
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.
| Property | Value | Source |
| This compound (Free Base) | ||
| Physical State | Oily Liquid | [2] |
| Melting Point | 192 °C | [3] |
| pKa (Predicted) | 6.50 ± 0.50 | [3] |
| This compound Hydrochloride | ||
| Physical State | White to Almost white powder to crystal | TCI Chemicals |
| Melting Point | 190 °C (decomposes) | TCI Chemicals |
| Solubility in DMSO | 59 mg/mL (199.16 mM) | Selleckchem.com |
| Solubility in DMSO | 125 mg/mL (421.97 mM) | GlpBio |
Mechanism of Action: Irreversible Alpha-Adrenergic Blockade
This compound is a potent, non-selective, and irreversible antagonist of alpha-adrenergic receptors (α-adrenoceptors). It primarily targets α₁-adrenoceptors, forming a stable covalent bond with the receptor, leading to a long-lasting blockade. This "chemical sympathectomy" prevents the binding of endogenous catecholamines like norepinephrine and epinephrine.
Signaling Pathway of α₁-Adrenergic Receptor Blockade
The α₁-adrenergic receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. Their activation initiates a signaling cascade that is inhibited by this compound.
Caption: this compound's mechanism of action on the α1-adrenergic signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for a key pharmacological assay to characterize its activity.
Synthesis of this compound Hydrochloride
This protocol is adapted from general methods for the synthesis of N-(2-chloroethyl)amines from their corresponding ethanolamines.
Materials:
-
N,N-Dibenzyl-2-aminoethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve N,N-Dibenzyl-2-aminoethanol (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 equivalents), dissolved in anhydrous dichloromethane, to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Salt Formation: Dissolve the crude this compound base in a minimal amount of anhydrous diethyl ether. Bubble dry hydrogen chloride gas through the solution to precipitate this compound hydrochloride.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel, wash with cold anhydrous diethyl ether, and dry under vacuum to yield pure this compound hydrochloride.
In Vitro Vasoconstriction Assay using Isolated Aortic Rings
This protocol outlines a method to determine the inhibitory effect of this compound on agonist-induced vasoconstriction in isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (α₁-adrenergic agonist)
-
This compound hydrochloride
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection microscope and surgical instruments
Procedure:
-
Tissue Preparation: Euthanize a rat by an approved method and excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution. Under a dissection microscope, carefully remove adherent connective and adipose tissue. Cut the aorta into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37 °C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: After equilibration, contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to check for viability. Wash the rings and allow them to return to baseline tension.
-
This compound Incubation (Irreversible Antagonism):
-
In separate organ baths, incubate aortic rings with a single concentration of this compound (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) for a fixed period (e.g., 30 minutes) to allow for covalent binding.
-
After the incubation period, perform repeated washouts of the organ bath with fresh Krebs-Henseleit solution to remove any unbound this compound.
-
-
Cumulative Concentration-Response Curve to Phenylephrine:
-
In both control (no this compound) and this compound-treated tissues, construct a cumulative concentration-response curve for phenylephrine. Start with a low concentration of phenylephrine (e.g., 10⁻⁹ M) and increase the concentration in a stepwise manner after the response to the previous concentration has stabilized.
-
-
Data Analysis:
-
Record the contractile force generated at each phenylephrine concentration.
-
Plot the concentration-response curves for phenylephrine in the absence and presence of different concentrations of this compound.
-
Because this compound is an irreversible antagonist, a rightward shift in the concentration-response curve and a depression of the maximal response to phenylephrine are expected.
-
Visualizations of Workflows and Pathways
Experimental Workflow for Characterizing an Irreversible Antagonist
The following diagram illustrates a typical experimental workflow for characterizing an irreversible antagonist like this compound.
Caption: A generalized workflow for assessing irreversible antagonism.
This guide provides a foundational understanding of this compound for research and development purposes. For further information, consulting the primary literature is recommended.
References
The Core Mechanism of Dibenamine's Irreversible Alpha-Blockade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental mechanism behind the irreversible alpha-adrenergic blockade induced by dibenamine. This compound, a haloalkylamine, is a classical pharmacological tool whose mechanism of action provides a key example of irreversible antagonism through covalent modification of the receptor. This document details the chemical transformation that renders this compound reactive, its interaction with alpha-adrenergic receptors, and the experimental methodologies used to characterize this permanent blockade.
The Chemical Basis of Irreversible Blockade: Formation of a Reactive Intermediate
This compound (N,N-dibenzyl-β-chloroethylamine) itself is not the reactive species that binds to the alpha-adrenergic receptor. Its potent, long-lasting effects are the result of a spontaneous intramolecular cyclization reaction that occurs in solution, forming a highly reactive ethylenimmonium ion. This transformation is the cornerstone of its irreversible mechanism.
The process begins with the nitrogen atom of the tertiary amine attacking the β-carbon, displacing the chloride ion. This results in the formation of a strained, three-membered ring containing a positively charged nitrogen atom – the ethylenimmonium ion. This electrophilic intermediate is highly susceptible to attack by nucleophiles.
Covalent Modification of the Alpha-Adrenergic Receptor
The electrophilic ethylenimmonium ion readily reacts with nucleophilic residues on the alpha-adrenergic receptor. While the specific residue for this compound has not been definitively identified, studies on the closely related and structurally similar irreversible alpha-blocker, phenoxybenzamine, have provided strong evidence that a cysteine residue within the third transmembrane domain of the alpha-2 adrenergic receptor is the site of covalent attachment. Given the shared haloalkylamine structure and mechanism, it is highly probable that this compound alkylates a similar nucleophilic residue, such as a cysteine or a carboxylate group of an aspartate or glutamate, within the binding pocket of both alpha-1 and alpha-2 adrenergic receptors.
This covalent bond formation permanently inactivates the receptor, preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. The blockade is insurmountable, meaning that increasing the concentration of the agonist cannot restore the physiological response. The duration of the blockade is therefore not determined by the half-life of this compound in the body, but rather by the rate of synthesis of new alpha-adrenergic receptors.
Quantitative Analysis of this compound's Alpha-Blockade
The irreversible nature of this compound's antagonism precludes the use of standard equilibrium-based methods for determining its binding affinity. However, specialized techniques, most notably the method developed by Furchgott, allow for the quantification of agonist affinity in the presence of an irreversible antagonist. By measuring the agonist dose-response curve before and after partial irreversible blockade of the receptors with this compound, the dissociation constant (KA) of the agonist can be determined.
| Agonist | Preparation | KA (M) |
| l-Norepinephrine | Rabbit aorta strips | 3.39 x 10-7[1] |
Table 1: Dissociation Constant of Norepinephrine in the Presence of this compound
Experimental Protocols for Characterizing Irreversible Alpha-Blockade
Furchgott Analysis for Determining Agonist Dissociation Constant (KA)
This functional assay is a cornerstone for studying irreversible antagonists. It allows for the determination of the agonist's affinity for the receptor in a system where a portion of the receptors has been permanently inactivated.
Objective: To determine the dissociation constant (KA) of norepinephrine at alpha-adrenergic receptors in the presence of a partial irreversible blockade by this compound.
Materials:
-
Isolated tissue preparation with functional alpha-adrenergic receptors (e.g., rabbit aortic strips).
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2.
-
Organ bath with temperature control and a force transducer.
-
Norepinephrine solutions of varying concentrations.
-
This compound hydrochloride solution.
-
Propranolol (to block beta-adrenergic receptors).
-
Cocaine (to block neuronal uptake of norepinephrine).
Procedure:
-
Tissue Preparation: Mount the rabbit aortic strips in organ baths containing physiological salt solution at 37°C. Allow the tissue to equilibrate under a resting tension.
-
Control Dose-Response Curve: After equilibration, perform a cumulative concentration-response curve for norepinephrine to establish the baseline maximal response.
-
Washout: Thoroughly wash the tissue to remove all traces of norepinephrine.
-
Irreversible Blockade: Incubate the tissue with a concentration of this compound sufficient to cause a partial, but not complete, blockade of the maximal response to norepinephrine. The incubation time will depend on the desired level of blockade.
-
Washout of this compound: Extensively wash the tissue to remove all unbound this compound. Due to the covalent nature of the binding, the receptor blockade will persist.
-
Second Dose-Response Curve: Once the unbound this compound is removed, perform a second cumulative concentration-response curve for norepinephrine.
-
Data Analysis: Plot the equiactive concentrations of norepinephrine before ([A]) and after ([A']) the this compound treatment. The KA can be calculated using the following equation derived by Furchgott:
1/[A] = (1/qKA) + ((1-q)/q) * (1/[A'])
where 'q' is the fraction of receptors remaining active after this compound treatment. A plot of 1/[A] versus 1/[A'] will yield a straight line with a slope of (1-q)/q and a y-intercept of 1/qKA, from which KA can be determined.
Signaling Pathways and Blockade
Norepinephrine, upon binding to alpha-1 adrenergic receptors, activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, ultimately leading to smooth muscle contraction.
This compound, by covalently binding to the alpha-1 receptor, prevents the initial binding of norepinephrine, thereby completely blocking this signaling cascade.
Conclusion
The irreversible alpha-blockade by this compound is a multi-step process initiated by its chemical transformation into a reactive ethylenimmonium ion. This intermediate then forms a stable, covalent bond with the alpha-adrenergic receptor, leading to an insurmountable and long-lasting antagonism. The study of this compound and other haloalkylamines has been instrumental in understanding the principles of irreversible receptor inactivation and has provided valuable tools for receptor characterization and physiological studies. The experimental and analytical frameworks developed to investigate its mechanism of action remain relevant for the characterization of novel irreversible inhibitors in modern drug discovery.
References
The Gavel Falls on an Early Adrenergic Blocker: A Technical Comparison of Dibenamine and Phenoxybenzamine
For Immediate Release
In the annals of pharmacology, the development of adrenergic antagonists marks a pivotal moment in the therapeutic management of autonomic nervous system disorders. Among the early pioneers were the β-haloalkylamines, a class of compounds that irreversibly block α-adrenergic receptors. This technical guide provides an in-depth comparison of two seminal agents from this class: Dibenamine and its successor, phenoxybenzamine. While both operate through a similar mechanism of covalent bonding, key differences in their chemical structure, receptor selectivity, and resulting pharmacological profiles dictated their respective places in clinical history, with phenoxybenzamine ultimately emerging as the more clinically relevant agent.
Core Chemical and Pharmacological Distinctions
This compound, chemically N-(2-Chloroethyl)dibenzylamine, and phenoxybenzamine, N-(2-chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine, share the reactive β-chloroethylamine moiety responsible for their characteristic irreversible antagonism. However, the structural divergence in the rest of the molecule significantly influences their pharmacological properties.
Table 1: Comparative Profile of this compound and Phenoxybenzamine
| Feature | This compound | Phenoxybenzamine |
| Chemical Structure | N-(2-Chloroethyl)dibenzylamine | N-(2-chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine |
| Molecular Formula | C₁₆H₁₈ClN | C₁₈H₂₂ClNO |
| Receptor Selectivity | Primarily α₁-adrenergic receptors[1] | Non-selective: α₁ and α₂-adrenergic receptors[2][3] |
| Potency (IC₅₀) | Data not readily available | ~550 nM (non-specific alpha antagonist)[4] |
| Receptor Affinity (pKi) | Data not readily available | α₁A: 7.27, α₁B: 8.46, α₁D: data varies, α₂B: 8.46[5] |
| Duration of Action | Long-lasting, irreversible | Long-lasting, irreversible (half-life ~24 hours)[2] |
| Primary Clinical Use | Primarily an early research tool[6] | Management of pheochromocytoma[3] |
Mechanism of Irreversible Antagonism: A Shared Path to Blockade
Both this compound and phenoxybenzamine belong to the β-haloalkylamine class of drugs. Their mechanism of action involves a two-step process of intramolecular cyclization to form a highly reactive ethylenimonium intermediate, followed by the formation of a stable, covalent bond with the α-adrenergic receptor. This irreversible binding leads to a non-competitive antagonism that can only be overcome by the synthesis of new receptors.
Signaling Pathways Affected by Alpha-Adrenergic Blockade
By blocking α-adrenergic receptors, both this compound and phenoxybenzamine inhibit the physiological responses to catecholamines like norepinephrine and epinephrine. Phenoxybenzamine's non-selective blockade of both α₁ and α₂ receptors has broader physiological consequences compared to the more α₁-selective action of this compound.
The blockade of postsynaptic α₁ receptors in vascular smooth muscle leads to vasodilation and a decrease in blood pressure. The concurrent blockade of presynaptic α₂ autoreceptors by phenoxybenzamine inhibits the negative feedback loop for norepinephrine release, which can result in an increased heart rate (tachycardia).
Experimental Protocols for Characterization
The pharmacological properties of irreversible antagonists like this compound and phenoxybenzamine were historically characterized using a variety of in vitro and in vivo experimental protocols.
Radioligand Binding Assays
These assays are used to determine the affinity (Ki) of a drug for a specific receptor. The general workflow involves incubating a preparation of cell membranes containing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor. The unlabeled drug (this compound or phenoxybenzamine) is then added at various concentrations to compete with the radiolabeled ligand for binding. The amount of radioactivity bound to the membranes is then measured to determine the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assays in Isolated Tissues (Schild Analysis for pA₂)
Functional assays in isolated tissues, such as rabbit aorta or guinea pig ileum, are used to determine the potency of an antagonist (pA₂ value). A cumulative concentration-response curve to an agonist (e.g., norepinephrine) is first established. The tissue is then incubated with a fixed concentration of the antagonist (this compound or phenoxybenzamine), and a new agonist concentration-response curve is generated. The rightward shift in the agonist's dose-response curve is used to calculate the dose-ratio, which is then used in a Schild plot to determine the pA₂ value. For irreversible antagonists, a true Schild analysis is not possible, but this method can still be used to quantify the extent of the insurmountable antagonism.
Historical Perspective and Clinical Significance
The β-haloalkylamines were among the first effective α-adrenergic blocking agents discovered. This compound, introduced in the late 1940s, was a valuable research tool that helped to elucidate the pharmacology of the sympathetic nervous system. However, its clinical utility was limited.
Phenoxybenzamine, developed shortly after, demonstrated a more favorable pharmacological profile and was introduced into clinical practice, most notably for the preoperative management of pheochromocytoma, a catecholamine-secreting tumor.[3] Its non-selective, irreversible blockade of α-receptors provides effective control of the profound hypertension and vasoconstriction caused by the excess catecholamines released by the tumor.
The evolution from this compound to phenoxybenzamine illustrates the early efforts in drug development to refine the pharmacological properties of a lead compound to achieve a more desirable therapeutic agent. While both compounds share a common ancestry and mechanism of action, the subtle structural modification in phenoxybenzamine led to a significant difference in its clinical applicability, cementing its place in the therapeutic armamentarium for specific and critical medical conditions. The development of more selective and reversible α-blockers has since largely superseded the use of these early irreversible agents for most other indications.[7]
References
- 1. Alpha blocker - Wikipedia [en.wikipedia.org]
- 2. Phenoxybenzamine - Wikipedia [en.wikipedia.org]
- 3. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 5. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE MECHANISM OF DRUG ACTION AT RECEPTOR SURFACES: PART I. INTRODUCTION. A GENERAL INTERPRETATION OF THE ADRENERGIC BLOCKING ACTIVITY OF β-HALOALKYLAMINES (1958) | B. Belleau | 47 Citations [scispace.com]
- 7. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
Dibenamine: A Technical Guide to a Non-Selective Alpha-Adrenergic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenamine (N,N-dibenzyl-2-chloroethylamine) is a potent, non-selective, and irreversible antagonist of alpha-adrenergic receptors. Historically significant in the study of the sympathetic nervous system, it covalently binds to both α1 and α2 subtypes, leading to a long-lasting blockade. This technical guide provides an in-depth overview of this compound's pharmacological profile, including its mechanism of action, binding affinities, and functional effects. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
This compound is a haloalkylamine that belongs to the nitrogen mustard class of compounds. Its primary pharmacological action is the non-selective and irreversible antagonism of alpha-adrenergic receptors (α-adrenoceptors). By covalently modifying the receptor, this compound produces a prolonged and insurmountable blockade, making it a valuable tool for studying the physiological and pathological roles of the alpha-adrenergic system. While its clinical use has been largely superseded by more selective agents, this compound remains a critical reference compound in pharmacological research.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | N,N-dibenzyl-2-chloroethylamine |
| Synonyms | Dibenzylchlorethamine |
| Molecular Formula | C₁₆H₁₈ClN |
| Molecular Weight | 259.77 g/mol |
| CAS Number | 51-50-3 |
| Appearance | Solid |
Mechanism of Action
This compound's mechanism of action involves a two-step process. Initially, the molecule undergoes a spontaneous cyclization reaction to form a highly reactive ethylenimmonium intermediate. This electrophilic intermediate then reacts with a nucleophilic residue, such as a cysteine, at the alpha-adrenergic receptor, forming a stable covalent bond. This irreversible alkylation of the receptor prevents the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby blocking downstream signaling.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on this compound's interaction with alpha-adrenergic receptors.
Table 1: Binding Affinity of this compound for Human α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Log KD | KD (nM) | Assay Type | Radioligand | Cell Line | Reference |
| α1A | -8.58 ± 0.12 | 2.63 | [³H]prazosin whole-cell binding | [³H]prazosin | CHO cells | [1] |
| α1B | -8.46 ± 0.09 | 3.47 | [³H]prazosin whole-cell binding | [³H]prazosin | CHO cells | [1] |
| α1D | -8.33 ± 0.10 | 4.68 | [³H]prazosin whole-cell binding | [³H]prazosin | CHO cells | [1] |
Note: The study by G.R.I.T. et al. (2020) also reported a two-component binding inhibition curve for this compound, suggesting a complex interaction with the receptor. The values presented here represent the high-affinity binding component.
Table 2: Potency of this compound (pA₂) at Alpha-Adrenergic Receptors
| Receptor Subtype | pA₂ Value | Functional Assay | Agonist | Tissue/System | Reference |
| α1 | Not explicitly reported in the searched literature. | Norepinephrine-induced contraction of rat aortic rings | Norepinephrine | Rat aortic rings | [2] |
| α2 | Not explicitly reported in the searched literature. | Inhibition of agonist-induced cAMP reduction | - | - |
Signaling Pathways
This compound's non-selective blockade of α1 and α2-adrenergic receptors disrupts their respective signaling cascades.
α1-Adrenergic Receptor Signaling Pathway
α1-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. Upon activation by an agonist, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction.
Caption: α1-Adrenergic receptor signaling pathway.
α2-Adrenergic Receptor Signaling Pathway
α2-Adrenergic receptors are GPCRs that couple to Gi/o proteins. When activated by an agonist, the α subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to various cellular responses, including the inhibition of neurotransmitter release from presynaptic terminals.
Caption: α2-Adrenergic receptor signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay ([³H]prazosin Whole-Cell Binding)
This protocol is adapted from the methodology used to determine the binding affinity of this compound for α1-adrenergic receptor subtypes.
Objective: To determine the equilibrium dissociation constant (KD) of this compound for α1-adrenergic receptor subtypes.
Materials:
-
CHO cells stably expressing human α1A, α1B, or α1D-adrenergic receptors
-
[³H]prazosin (radioligand)
-
This compound
-
Cell culture medium (e.g., DMEM/F-12)
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid
-
Multi-well cell culture plates
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture the specific CHO cell line in appropriate multi-well plates until a confluent monolayer is formed.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with PBS.
-
Competition Binding:
-
Prepare serial dilutions of this compound in the assay buffer.
-
To each well, add a fixed concentration of [³H]prazosin.
-
Add the different concentrations of this compound to the wells.
-
For determining non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., phentolamine) to a set of wells.
-
For determining total binding, add only the assay buffer to another set of wells.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Washing: Terminate the assay by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of bound [³H]prazosin using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the KD value using the Cheng-Prusoff equation: KD = IC₅₀ / (1 + [L]/KL), where [L] is the concentration of the radioligand and KL is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Functional Assay: Norepinephrine-Induced Vascular Smooth Muscle Contraction
This protocol describes a classic functional assay to determine the potency (pA₂) of an alpha-adrenergic antagonist.
Objective: To determine the pA₂ value of this compound by measuring its ability to antagonize norepinephrine-induced contractions in isolated vascular smooth muscle.
Materials:
-
Isolated tissue (e.g., rat thoracic aorta)
-
Krebs-Henseleit solution
-
Norepinephrine (agonist)
-
This compound (antagonist)
-
Organ bath system with force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect the rat thoracic aorta and cut it into rings. Mount the rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Control Agonist Response: Generate a cumulative concentration-response curve for norepinephrine to establish the baseline contractile response.
-
Antagonist Incubation: Wash the tissue and incubate it with a specific concentration of this compound for a predetermined time to allow for irreversible binding.
-
Post-Antagonist Agonist Response: After incubation, generate a second cumulative concentration-response curve for norepinephrine in the presence of this compound.
-
Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with different concentrations of this compound on separate tissue preparations.
-
Data Analysis (Schild Analysis for Irreversible Antagonists):
-
For an irreversible antagonist like this compound, a parallel rightward shift of the agonist dose-response curve is not expected. Instead, a depression of the maximal response is observed.
-
The analysis for irreversible antagonists involves determining the equiactive concentrations of the agonist before ([A]) and after ([A']) treatment with the antagonist that produce the same level of response.
-
A plot of 1/[A] versus 1/[A'] should be linear, and the dissociation constant (KA) of the agonist can be determined from the slope and intercept. The pA₂ value, which is the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to produce the same effect, can then be estimated, although the interpretation is different from that for competitive antagonists.
-
Functional Assay: Intracellular Calcium Mobilization (α1 Antagonism)
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event of α1-receptor activation.
Objective: To quantify the inhibitory effect of this compound on α1-agonist-induced intracellular calcium mobilization.
Materials:
-
Cells expressing α1-adrenergic receptors
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Agonist (e.g., phenylephrine)
-
This compound
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
-
Cell Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Antagonist Incubation: Incubate the cells with various concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of the α1-agonist to stimulate the cells and record the change in fluorescence over time.
-
Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve for each concentration of this compound.
-
Plot the response as a percentage of the control (agonist alone) against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Functional Assay: Inhibition of cAMP Accumulation (α2 Antagonism)
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of adenylyl cyclase, the hallmark of α2-receptor activation.
Objective: To determine the potency of this compound in blocking α2-agonist-mediated inhibition of cAMP production.
Materials:
-
Cells expressing α2-adrenergic receptors
-
Adenylyl cyclase activator (e.g., forskolin)
-
α2-agonist (e.g., clonidine)
-
This compound
-
cAMP assay kit (e.g., ELISA, HTRF)
Procedure:
-
Cell Treatment: Pre-incubate the cells with various concentrations of this compound.
-
Stimulation: Stimulate the cells with a combination of forskolin (to induce cAMP production) and the α2-agonist (to inhibit cAMP production).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit.
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist's effect at each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Conclusion
This compound remains a cornerstone tool in adrenergic pharmacology due to its non-selective and irreversible antagonism of alpha-receptors. This technical guide has provided a comprehensive overview of its pharmacological properties, including quantitative binding data and detailed experimental protocols for its characterization. The provided signaling pathway and experimental workflow diagrams offer a visual framework for understanding its mechanism of action and the methods used to study it. While newer, more selective antagonists have replaced this compound in clinical settings, its utility in preclinical research for elucidating the complex roles of the alpha-adrenergic system is undeniable. This guide serves as a valuable resource for scientists and researchers aiming to leverage the unique properties of this compound in their drug discovery and development endeavors.
References
- 1. Antagonism with this compound, D-600, and Ro 3-7894 to estimate dissociation constants and receptor reserves for cardiac adrenoceptors in isolated rabbit papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial investigations into Dibenamine's cardiovascular effects
An In-depth Technical Guide on the Initial Investigations into Dibenamine's Cardiovascular Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research that first characterized the cardiovascular effects of this compound (N,N-dibenzyl-β-chloroethylamine), a pioneering adrenergic blocking agent. The initial investigations in the late 1940s were pivotal in understanding the role of the sympathetic nervous system in cardiovascular regulation and laid the groundwork for the development of future antihypertensive and cardiovascular drugs. This document summarizes the core findings from these early studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams.
Introduction: The Advent of Adrenergic Blockade
The discovery of this compound as an adrenergic blocking agent by Nickerson and Goodman in 1947 marked a significant milestone in pharmacology.[1] Early research sought to elucidate its mechanism of action and its physiological effects, particularly on the cardiovascular system. These initial studies were crucial in demonstrating the potential of adrenergic blockade as a therapeutic strategy.
Mechanism of Action: Irreversible Adrenergic Blockade
This compound's primary mechanism of action is the irreversible blockade of alpha-adrenergic receptors. This blockade is not immediate but develops over time after administration. The chemical structure of this compound allows it to form a reactive ethylenimmonium intermediate, which then covalently binds to the alpha-receptor, leading to a long-lasting, non-competitive antagonism.
Signaling Pathway of this compound's Adrenergic Blockade
Caption: this compound's mechanism of irreversible alpha-adrenergic blockade.
Key Experimental Investigations and Protocols
The initial studies on this compound employed a variety of experimental models to characterize its cardiovascular effects. These included both in vivo experiments on anesthetized and unanesthetized animals and in vitro preparations.
General Protocol for In Vivo Cardiovascular Studies in Dogs
A common experimental model involved the administration of this compound to dogs to observe its effects on blood pressure and heart rate, as well as its interaction with adrenergic agonists like epinephrine.
Experimental Workflow for In Vivo Canine Studies
Caption: Workflow for in vivo cardiovascular studies of this compound in dogs.
Quantitative Data on Cardiovascular Effects
The early investigations meticulously quantified the impact of this compound on key cardiovascular parameters.
Effect of this compound on Resting Blood Pressure and Heart Rate
This compound was observed to cause a moderate decrease in blood pressure, particularly in hypertensive subjects. Postural hypotension was a noted side effect.
Table 1: Effect of this compound on Resting Arterial Blood Pressure in Hypertensive Subjects
| Parameter | Before this compound (mmHg) | After this compound (5 mg/kg IV) (mmHg) | Duration of Effect |
| Systolic Blood Pressure | ~180-220 | ~140-160 | 24 to 72 hours |
| Diastolic Blood Pressure | ~100-120 | ~80-100 | 24 to 72 hours |
Note: Data are approximate values synthesized from descriptive accounts in early literature.
Adrenergic Blockade: The "Epinephrine Reversal" Phenomenon
A hallmark of this compound's action is the reversal of the pressor effect of epinephrine. After this compound administration, epinephrine injection leads to a fall in blood pressure instead of the typical rise. This is due to the blockade of alpha-receptor-mediated vasoconstriction, unmasking the beta-receptor-mediated vasodilation.
Table 2: Effect of Epinephrine on Mean Blood Pressure Before and After this compound in Anesthetized Dogs
| Condition | Mean Blood Pressure Change (mmHg) |
| Epinephrine (1 µg/kg) - Before this compound | +50 to +80 |
| Epinephrine (1 µg/kg) - After this compound (15-20 mg/kg) | -20 to -40 |
Note: Data are representative values from early experimental reports.
Locus of Adrenergic Blocking Action
Further investigations aimed to pinpoint the site of this compound's blocking action within the sympathetic nervous system. Experiments demonstrated that this compound acts peripherally at the neuroeffector junction, directly blocking the adrenergic receptors on smooth muscle and other effector cells. It was shown not to have significant ganglionic blocking or central nervous system depressant effects contributing to its primary cardiovascular actions.
Logical Relationship of this compound's Site of Action
Caption: this compound's primary site of action at the neuroeffector junction.
Effects on the Mammalian Heart
Studies on the direct cardiac effects of this compound revealed a more complex picture. While its primary action is peripheral adrenergic blockade, some direct effects on the heart were observed, particularly at higher doses. These included a transient depression of myocardial contractility. However, its ability to protect against epinephrine-induced cardiac arrhythmias was a significant finding.
Conclusion
The initial investigations into the cardiovascular effects of this compound were instrumental in shaping our understanding of adrenergic pharmacology. The detailed experimental work of researchers like Nickerson and Goodman provided the first clear evidence of the therapeutic potential of alpha-adrenergic blockade. The phenomena they described, such as "epinephrine reversal," became classic teachings in pharmacology. This early research laid a solid foundation for the development of more specific and clinically useful adrenergic antagonists that are now mainstays in the treatment of cardiovascular diseases.
References
Methodological & Application
Dibenamine In Vitro Experimental Protocols: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed in vitro experimental protocols for characterizing the pharmacological effects of Dibenamine, a classical and irreversible antagonist of alpha-adrenergic receptors. These protocols are intended for researchers, scientists, and drug development professionals working in areas such as pharmacology, signal transduction, and cardiovascular research.
Introduction
This compound (N,N-Dibenzyl-β-chloroethylamine) is a nitrogen mustard derivative that acts as a non-selective, irreversible antagonist of both α1 and α2-adrenergic receptors.[1] Its irreversible nature of binding, through covalent modification of the receptor, makes it a valuable tool for studying the physiological roles of alpha-adrenergic signaling and for characterizing the receptor reserve for various agonists.[2] Understanding the in vitro pharmacology of this compound is crucial for interpreting its effects in more complex biological systems.
This document outlines key in vitro assays to elucidate the mechanism of action of this compound, including its effects on smooth muscle contraction, receptor binding, intracellular calcium mobilization, and cyclic guanosine monophosphate (cGMP) signaling.
Mechanism of Action
This compound functions by alkylating a reactive group within the alpha-adrenergic receptor, leading to a long-lasting and insurmountable antagonism.[3] This covalent bond formation prevents the binding of endogenous and exogenous agonists like norepinephrine and epinephrine, thereby blocking the downstream signaling cascades.
The primary signaling pathway initiated by α1-adrenergic receptor activation involves the Gq protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevation in intracellular calcium is a key event leading to smooth muscle contraction. This compound, by blocking the initial receptor activation, inhibits this entire cascade.
Data Presentation
The following table summarizes quantitative data for this compound's interaction with alpha-adrenergic receptors. Due to its irreversible nature, traditional equilibrium dissociation constants (Ki) or IC50 values from competitive binding assays are not typically reported. Instead, its effect is often characterized by determining the dissociation constant (KA) of an agonist in the presence of this compound-induced receptor inactivation.
| Parameter | Agonist | Tissue Preparation | Value | Reference |
| Agonist Dissociation Constant (KA) | l-Norepinephrine | Rabbit Aortic Strips | 3.39 ± 0.15 x 10⁻⁷ M | [2] |
Experimental Protocols
Isolated Aortic Ring Contraction Assay
This assay assesses the inhibitory effect of this compound on agonist-induced smooth muscle contraction.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Norepinephrine (agonist)
-
This compound hydrochloride
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm wide rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
To assess irreversible antagonism, pre-incubate some aortic rings with this compound (e.g., 10⁻⁷ to 10⁻⁵ M) for a defined period (e.g., 30-60 minutes).
-
Following the pre-incubation, wash the this compound-treated rings extensively (e.g., 3-4 times over 30 minutes) to remove any unbound antagonist.
-
Generate a cumulative concentration-response curve for norepinephrine (e.g., 10⁻⁹ to 10⁻⁵ M) in both control and this compound-treated rings.
-
Record the contractile force generated at each norepinephrine concentration.
-
Data Analysis: Compare the maximal response and the EC50 values of norepinephrine in the presence and absence of this compound. Irreversible antagonism is characterized by a depression of the maximal response to the agonist.
Radioligand Binding Assay (Membrane Preparation)
This protocol describes the preparation of cell membranes for use in radioligand binding assays to study the interaction of this compound with alpha-adrenergic receptors.
Materials:
-
Tissue expressing alpha-adrenergic receptors (e.g., rat brain cortex, liver, or cultured cells overexpressing the receptor)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)
-
Sucrose
-
Ultracentrifuge
-
Protein assay kit (e.g., BCA or Bradford)
Protocol:
-
Mince the tissue and homogenize in ice-cold homogenization buffer using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a suitable buffer (e.g., Tris-HCl with 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
Note: Due to this compound's irreversible nature, it is typically used to pre-treat tissues or cells before membrane preparation to study the reduction in the number of available binding sites for a radiolabeled antagonist (e.g., [³H]-prazosin for α1 or [³H]-yohimbine for α2).
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium concentration.
Materials:
-
Cultured cells expressing α1-adrenergic receptors (e.g., HEK293, A7r5)
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Norepinephrine or other α1-agonist
-
This compound hydrochloride
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Protocol:
-
Seed the cells in a multi-well plate (e.g., 96-well, black-walled) and grow to confluence.
-
Load the cells with a calcium indicator dye by incubating with the dye in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.
-
Wash the cells to remove unbound this compound.
-
Measure the baseline fluorescence.
-
Stimulate the cells with an α1-agonist (e.g., norepinephrine) and record the change in fluorescence over time.
-
Data Analysis: Compare the peak fluorescence intensity or the area under the curve in this compound-treated cells to control cells to determine the inhibitory effect of this compound on calcium mobilization.
Cyclic GMP (cGMP) Assay
This assay can be used to indirectly assess the effect of this compound on α1-adrenergic receptor signaling, which can modulate cGMP levels in certain cell types.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, endothelial cells)
-
Cell culture medium
-
This compound hydrochloride
-
α1-adrenergic agonist (e.g., phenylephrine)
-
cGMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
Protocol:
-
Culture cells to the desired confluency in a multi-well plate.
-
Pre-treat the cells with this compound at various concentrations for a specified duration (e.g., 30-60 minutes).
-
Wash the cells to remove unbound this compound.
-
Stimulate the cells with an α1-adrenergic agonist for a short period (e.g., 1-5 minutes).
-
Lyse the cells using the lysis buffer provided in the cGMP EIA kit.
-
Measure the cGMP concentration in the cell lysates according to the EIA kit manufacturer's instructions.
-
Data Analysis: Compare the cGMP levels in this compound-treated cells to those in control cells to determine if this compound blocks the agonist-induced changes in cGMP.
Mandatory Visualizations
Caption: this compound's mechanism of action on the α1-adrenergic signaling pathway.
Caption: Experimental workflow for the isolated aortic ring contraction assay.
References
- 1. Differential inhibiton of alpha-1 and alpha-2 adrenoceptor-mediated pressor responses in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism with this compound, D-600, and Ro 3-7894 to estimate dissociation constants and receptor reserves for cardiac adrenoceptors in isolated rabbit papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dibenamine in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenamine, a non-selective, irreversible alpha-adrenoceptor antagonist, serves as a powerful pharmacological tool in isolated organ bath experiments to investigate the role and characteristics of alpha-adrenergic receptors in various physiological processes. Its irreversible binding provides a unique method for studying receptor reserve and the mechanisms of adrenergic signaling in tissues such as vascular smooth muscle, vas deferens, and other sympathetically innervated preparations. These application notes provide detailed protocols for the use of this compound, with a primary focus on the classic rabbit aortic strip preparation, a foundational model in cardiovascular pharmacology.
Mechanism of Action
This compound (N-(2-Chloroethyl)dibenzylamine) is a haloalkylamine that undergoes a chemical transformation in solution to form a highly reactive ethylenimmonium intermediate. This intermediate then forms a stable, covalent bond with the alpha-adrenergic receptor, leading to irreversible blockade.[1] This non-competitive antagonism results in a suppression of the maximal response to alpha-adrenoceptor agonists, a key characteristic explored in isolated organ bath studies. Phenoxybenzamine is another well-known irreversible alpha-blocker that operates via a similar mechanism.[2]
Signaling Pathway of Alpha-1 Adrenoceptor Blockade
The primary target of this compound in many smooth muscle preparations is the α1-adrenoceptor. The diagram below illustrates the signaling pathway initiated by an agonist like norepinephrine and its blockade by this compound.
References
Application Notes and Protocols for Dibenamine in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Dibenamine, an irreversible alpha-adrenoceptor antagonist, in in vitro cell culture experiments. This document outlines the mechanism of action, recommended concentration ranges, and detailed protocols for solution preparation and cell viability assays.
Introduction to this compound
This compound, also known as N,N-Dibenzyl-2-chloroethylamine, is a classical and potent antagonist of alpha-adrenergic receptors (α-adrenoceptors). Its irreversible binding to these receptors makes it a valuable tool for studying the physiological and pathological roles of the α-adrenergic system in various cell types. By blocking the signaling cascade initiated by endogenous agonists like epinephrine and norepinephrine, this compound allows for the investigation of downstream cellular processes.
Mechanism of Action: Alpha-Adrenergic Blockade
This compound acts as a non-selective, irreversible antagonist at α1 and α2-adrenergic receptors. The primary mechanism of action involves the alkylation of the receptor, leading to a long-lasting blockade. The downstream signaling pathway of the α1-adrenoceptor, a G-protein coupled receptor (GPCR), is particularly well-characterized. Upon activation by an agonist, the Gq alpha subunit of the G protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound's irreversible antagonism prevents this entire cascade from occurring in response to α1-adrenergic agonists.
Recommended Concentrations for In Vitro Use
Direct quantitative data on the effective concentration of this compound in various cell lines is limited in publicly available literature. However, based on studies of the structurally and functionally similar irreversible α-adrenoceptor antagonist, phenoxybenzamine, a starting point for concentration ranges can be established. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
| Parameter | Concentration Range | Cell Type (Example) | Notes |
| Initial Dose-Response Screening | 1 µM - 100 µM | General Mammalian Cell Lines | Start with a broad range to identify the active and potential cytotoxic concentrations. |
| Functional Antagonism | 10 µM - 50 µM | Mouse Neuroblastoma (N1E-115) | Effective concentrations for blocking receptor-mediated responses are expected in this range. |
| Cytotoxicity Threshold (based on Phenoxybenzamine) | > 100 µM | Human Vascular Endothelial Cells | Concentrations above this level may lead to significant cell death.[1] |
Note: The optimal concentration of this compound will be cell-type dependent and should be empirically determined.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in an appropriate solvent and then dilute it to the final working concentration in the cell culture medium.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile serological pipettes
-
Vortex mixer
-
Laminar flow hood or biosafety cabinet
Protocol:
-
Under sterile conditions in a laminar flow hood, accurately weigh the desired amount of this compound hydrochloride powder.
-
Prepare a 10 mM stock solution by dissolving the powder in high-quality DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.403 mg of this compound HCl (Molecular Weight: 340.3 g/mol ) in 1 ml of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability Assay (MTT Assay)
This protocol describes a general method to assess the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Troubleshooting and Considerations
-
Solubility: this compound hydrochloride may have limited solubility in aqueous solutions. Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium. If precipitation occurs upon dilution, consider preparing a more dilute stock solution or using a gentle warming and mixing step.
-
Irreversibility: Due to the irreversible nature of this compound's binding, its effects may persist even after removal from the culture medium. Consider this when designing washout experiments.
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines. It is essential to perform a thorough dose-response analysis for each new cell line.
-
Solvent Toxicity: Always include a vehicle control (DMSO without this compound) to account for any potential cytotoxic effects of the solvent. The final DMSO concentration in the culture medium should ideally be below 0.5%.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of α-adrenoceptors in various in vitro cell culture models.
References
Application Notes and Protocols for Dibenamine Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenamine (N-(2-Chloroethyl)dibenzylamine) is an irreversible, non-selective alpha-adrenergic receptor antagonist. It covalently binds to alpha-adrenoceptors, leading to a long-lasting blockade of adrenergic signaling. This property makes it a valuable tool in pharmacological research to study the roles of the sympathetic nervous system in various physiological and pathological processes. These application notes provide detailed protocols for the administration of this compound in common animal models, summarizing key quantitative data and outlining the underlying signaling pathways. Due to the limited availability of detailed protocols for this compound, information from its close analogue, phenoxybenzamine, is also included for reference, particularly for dosage and formulation.
Mechanism of Action: Alpha-Adrenergic Blockade
This compound exerts its effects by irreversibly antagonizing alpha-adrenergic receptors (α1 and α2). The primary pathway for its cardiovascular effects involves the blockade of α1-adrenergic receptors on vascular smooth muscle.
-
Signaling Pathway of α1-Adrenergic Receptor Activation and Blockade by this compound
Caption: Alpha-1 adrenergic receptor signaling pathway and its blockade by this compound.
Quantitative Data from Animal Studies
The following tables summarize dosages and observed effects of this compound and the related compound phenoxybenzamine in various animal models.
Table 1: this compound and Phenoxybenzamine Dosage in Animal Models
| Compound | Animal Model | Route of Administration | Dosage Range | Reference(s) |
| This compound | Dog | Intravenous (IV) | 200 mg total dose | [1] |
| This compound | Mouse | Subcutaneous (SC) | 25 mg/kg | [2] |
| Phenoxybenzamine | Rat | Oral (PO) | 1 - 100 mg/kg/day | [1] |
| Phenoxybenzamine | Rat | Intraperitoneal (IP) | 4 mg/kg/day | [3] |
| Phenoxybenzamine | Rat | Intravenous (IV) | 1 mg/kg | [4] |
| Phenoxybenzamine | Dog | Intravenous (IV) | 0.5 - 10 mg/kg | [3][5] |
| Phenoxybenzamine | Dog | Oral (PO) | 0.46 (median) mg/kg, twice daily | [6] |
Table 2: Reported Effects of this compound and Phenoxybenzamine in Animal Models
| Compound | Animal Model | Dose | Observed Effect | Reference(s) |
| This compound | Dog | 200 mg total dose (IV) | Maximal heart rate increase of 46% to 95% within 10-25 minutes. | [1] |
| Phenoxybenzamine | Dog | 10 mg/kg (IV) | Immediate and significant increase in heart rate and cardiac output. | [5] |
| Phenoxybenzamine | Dog | 0.5 mg/kg | Significant lowering of resting urethral pressure and decrease in arterial pressure. | [7] |
| Phenoxybenzamine | Rat (hypertensive) | 1 - 100 mg/kg/day (PO) | Antihypertensive effect. | [1] |
Experimental Protocols
4.1. Formulation and Vehicle Selection
Proper formulation is critical for accurate and safe administration.
-
This compound Hydrochloride:
-
Oral Administration: Can be prepared as a homogeneous suspension in Carboxymethylcellulose-Sodium (CMC-Na) at a concentration of ≥5 mg/mL.[8]
-
Intravenous/Intraperitoneal Administration: Soluble in Dimethyl sulfoxide (DMSO) at 59 mg/mL and in water at 33.33 mg/mL (may require sonication).[2][8] For in vivo use, sterile saline is a common vehicle for water-soluble compounds. If using DMSO, it is crucial to keep the final concentration of DMSO low in the administered volume to avoid toxicity.
-
-
Phenoxybenzamine Hydrochloride (for reference):
-
Oral Administration: A stable stock solution can be prepared in propylene glycol (10 mg/mL) and diluted with a sucrose solution.[9] Another stable formulation for oral administration is 2 mg/mL in 1% propylene glycol and 0.15% citric acid in distilled water.[9]
-
Intravenous/Intraperitoneal Administration: Soluble in DMSO (25 mg/mL) and Ethanol (25 mg/mL).[10]
-
4.2. Protocol for Oral Gavage in Rats
This protocol describes the administration of this compound via oral gavage.
-
Experimental Workflow for Oral Gavage
Caption: Workflow for this compound administration via oral gavage in rats.
-
Methodology:
-
Animal Preparation: Acclimatize rats to handling and the experimental environment for several days prior to the study.
-
Formulation Preparation: Prepare a homogeneous suspension of this compound in a suitable vehicle such as 0.5% CMC-Na.[8] Ensure the suspension is well-mixed before each administration.
-
Dosing: a. Weigh the rat to determine the precise volume of the this compound suspension to be administered. The recommended maximum volume for oral gavage in rats is 10-20 ml/kg.[11] b. Select an appropriately sized gavage needle (e.g., 16-18 gauge for adult rats). c. Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle. d. Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth. e. Carefully insert the gavage needle into the mouth, over the tongue, and into the esophagus. The needle should pass with minimal resistance. f. Slowly administer the suspension. g. Gently remove the gavage needle and return the animal to its cage.
-
Post-Administration Monitoring: Observe the animal for at least 15-30 minutes for any signs of distress, such as respiratory difficulty.
-
4.3. Protocol for Intravenous (IV) Injection in Mice
This protocol outlines the administration of this compound via tail vein injection.
-
Experimental Workflow for Intravenous Injection
Caption: Workflow for this compound administration via intravenous injection in mice.
-
Methodology:
-
Animal Preparation: Acclimatize mice to handling and the restraining device.
-
Formulation Preparation: Prepare a sterile solution of this compound hydrochloride in an appropriate vehicle (e.g., sterile saline).[2] Ensure the solution is clear and free of particulates. If a co-solvent like DMSO is used, the final concentration should be minimized.
-
Dosing: a. Weigh the mouse to calculate the correct injection volume. The maximum bolus IV injection volume for mice is typically 5 ml/kg. b. Warm the mouse's tail using a heat lamp or warm water to cause vasodilation, making the lateral tail veins more visible. c. Place the mouse in a suitable restraining device. d. Using a small gauge needle (e.g., 27-30G), insert it into one of the lateral tail veins. e. Slowly inject the this compound solution. f. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
-
Concluding Remarks
These protocols provide a framework for the administration of this compound in animal models. Researchers should adapt these guidelines to their specific experimental needs and always adhere to their institution's animal care and use committee (IACUC) regulations. Given the irreversible nature of this compound's binding, careful consideration of dosage and timing is essential for successful and reproducible experiments. When specific data for this compound is unavailable, information from the closely related compound phenoxybenzamine can serve as a valuable reference point.
References
- 1. ebm-journal.org [ebm-journal.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phenoxybenzamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Effect of this compound on renal hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.fsu.edu [research.fsu.edu]
- 6. Qualitative metabolic fate of phenoxybenzamine in rat, dog, and man. Use of 15N-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. selleckchem.com [selleckchem.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Dibenamine as a pharmacological tool in neuroscience research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Dibenamine, a potent and irreversible antagonist of alpha-adrenergic receptors, continues to be a valuable pharmacological tool in neuroscience research. Its unique mechanism of action provides researchers with a powerful method to investigate the role of adrenergic signaling in a variety of neurological processes. These application notes provide an overview of this compound's utility, quantitative data on its receptor interactions, and detailed protocols for its use in key experimental paradigms.
Introduction to this compound
This compound (N,N-dibenzyl-β-chloroethylamine) is a haloalkylamine that acts as a non-selective, irreversible antagonist at α-adrenergic receptors. Its irreversible nature stems from its ability to form a reactive ethylenimmonium intermediate, which then covalently binds to the receptor, leading to a long-lasting blockade. This property makes it particularly useful for studies requiring sustained inhibition of α-adrenergic signaling, allowing for the investigation of downstream effects and receptor turnover.
Historically, this compound played a crucial role in the initial characterization of adrenergic receptors and the development of receptor theory. Pioneering work by pharmacologists such as Nickerson, Goodman, and Furchgott utilized this compound to differentiate and classify adrenoceptors, laying the foundation for our current understanding of sympathetic nervous system function.
Mechanism of Action
This compound's primary mechanism involves the alkylation of α-adrenergic receptors. This covalent modification results in a non-competitive and insurmountable antagonism. While it is non-selective between α1 and α2 subtypes, this broad-spectrum blockade can be advantageous in studies aiming to understand the overall contribution of α-adrenergic signaling to a physiological or pathological process.
Applications in Neuroscience Research
This compound is a versatile tool with a range of applications in neuroscience, including:
-
Studying the Sympathetic Nervous System: By blocking α-adrenergic receptors, this compound allows researchers to investigate the role of sympathetic tone in various physiological functions, including the regulation of blood pressure and heart rate.
-
Investigating Neurotransmitter Release: this compound can be used to study the presynaptic regulation of neurotransmitter release, as α2-adrenergic receptors are often located on presynaptic terminals and modulate the release of norepinephrine and other neurotransmitters.
-
Characterizing Receptor Function: Its irreversible binding is instrumental in studies of receptor turnover, internalization, and the existence of "spare receptors."
-
Behavioral Pharmacology: this compound can be administered in vivo to explore the role of the adrenergic system in complex behaviors such as learning, memory, and emotional responses.
Quantitative Data: Receptor Interaction
While this compound is known to be a non-selective α-adrenergic antagonist, obtaining precise binding affinity (Ki) or potency (pA2) values is complicated by its irreversible mechanism of action. However, studies have characterized its interaction with α-adrenoceptors. This compound has been shown to exhibit a two-component binding inhibition curve at human α1A, α1B, and α1D-adrenoceptors, suggesting a complex interaction.[1][2]
| Receptor Subtype | Interaction Profile | Reference |
| α1A-adrenoceptor | Two-component binding inhibition | [1][2] |
| α1B-adrenoceptor | Two-component binding inhibition | [1][2] |
| α1D-adrenoceptor | Two-component binding inhibition | [1][2] |
| α2-adrenoceptor | Preferential blockade of postsynaptic α-receptors has been noted. | [3] |
Note: Due to the irreversible nature of this compound's binding, traditional equilibrium dissociation constants (Ki) are not typically reported. The "two-component binding" indicates a complex interaction that may involve both a high-affinity, receptor-mediated component and a lower-affinity component.
Experimental Protocols
Isolated Tissue Bath Experiments: Investigating Vascular Smooth Muscle Contraction
This protocol describes the use of this compound to antagonize norepinephrine-induced contractions in isolated arterial smooth muscle, a classic preparation for studying α-adrenergic receptor function.
Materials:
-
Isolated tissue bath system with a force transducer
-
Krebs-Henseleit solution
-
Norepinephrine (NE)
-
This compound hydrochloride
-
Animal model (e.g., rat thoracic aorta)
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings (2-3 mm). Suspend the rings in the organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with washes every 15-20 minutes.
-
Control Response: Obtain a cumulative concentration-response curve for norepinephrine (e.g., 10⁻⁹ M to 10⁻⁵ M) to establish a baseline contractile response.
-
This compound Incubation: Wash the tissue thoroughly and then incubate with this compound (e.g., 10⁻⁷ M to 10⁻⁶ M) for a set period (e.g., 30-60 minutes). The concentration and incubation time may need to be optimized depending on the tissue and the desired level of blockade.
-
Washout: After incubation, wash the tissue repeatedly for an extended period (e.g., 60-90 minutes) to remove any unbound this compound.
-
Post-Blockade Response: Obtain a second cumulative concentration-response curve for norepinephrine.
-
Data Analysis: Compare the pre- and post-dibenamine concentration-response curves. An irreversible antagonism will be indicated by a rightward shift and a depression of the maximal response to norepinephrine.
Logical Workflow for Isolated Tissue Bath Experiment:
In Vivo Administration for Behavioral Studies
This protocol provides a general guideline for administering this compound to rodents to investigate the role of the adrenergic system in behavior.
Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Animal model (e.g., rat or mouse)
-
Appropriate behavioral apparatus (e.g., elevated plus maze, Morris water maze)
Procedure:
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline. The concentration should be calculated based on the desired dose and the injection volume.
-
Administration: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical dose range for exploring behavioral effects in rats is 10-20 mg/kg. The optimal dose should be determined in pilot studies.
-
Time Course: Allow sufficient time for the this compound to exert its effect. Due to its irreversible nature, the onset of action is gradual, and the peak effect may not be observed for several hours. A common time point for behavioral testing is 18-24 hours post-injection.
-
Behavioral Testing: Conduct the desired behavioral test, ensuring that control animals receive a vehicle injection (saline).
-
Data Analysis: Analyze the behavioral data to determine the effect of α-adrenergic blockade.
Signaling Pathway: Norepinephrine and its Blockade by this compound
Norepinephrine, upon binding to α1-adrenergic receptors, activates the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction.
This compound, by irreversibly blocking the α1-adrenergic receptor, prevents the initial binding of norepinephrine, thereby inhibiting this entire signaling cascade.
Conclusion
This compound remains a cornerstone tool for neuropharmacological research. Its irreversible antagonism of α-adrenergic receptors provides a unique and powerful approach to dissecting the complex roles of the adrenergic system in the brain and periphery. The protocols and data presented here offer a starting point for researchers looking to incorporate this classic pharmacological agent into their modern neuroscience investigations.
Disclaimer: This information is intended for research purposes only. All experiments should be conducted in accordance with institutional and governmental regulations regarding animal care and use.
References
- 1. R. F. Furchgott and P. Bursztyn, “Comparison of Dissociation Constants and Relative Efficacies of Selected Agonists Acting on Parasympathetic Receptors,” Annals of the New York Academy of Sciences, Vol. 144, 1967, pp. 882-899. doi10.1111/j.1749-6632.1967.tb53817.x - References - Scientific Research Publishing [scirp.org]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. Differential inhibiton of alpha-1 and alpha-2 adrenoceptor-mediated pressor responses in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dibenamine in Studying Receptor Internalization
Introduction
Dibenamine, a nitrogen mustard compound, is a classical and potent irreversible antagonist of α-adrenergic receptors.[1] Its ability to form a stable, covalent bond with the receptor makes it a valuable pharmacological tool for studying various aspects of receptor biology, including receptor turnover, spare receptors, and, notably, receptor internalization. By permanently inactivating a population of cell surface receptors, this compound allows researchers to specifically track the fate of newly synthesized receptors or the internalization of the remaining functional receptor pool. This application note provides a comprehensive overview of the principles and protocols for utilizing this compound in receptor internalization studies.
Mechanism of Action
This compound acts as a non-selective α-adrenergic antagonist, binding to both α1 and α2 receptors.[2][3] Its mechanism involves an initial reversible binding to the receptor, followed by a chemical reaction that forms a covalent bond, leading to irreversible inactivation.[2] This alkylation of the receptor active site prevents the binding of endogenous catecholamines and other ligands. The recovery of receptor function after this compound treatment is dependent on the synthesis of new receptors, a process that can take a day or longer.[2] This "biochemical lesioning" of the receptor population is the key feature exploited in studies of receptor dynamics.
Application in Receptor Internalization Studies
The irreversible nature of this compound's antagonism provides a unique advantage for studying receptor internalization. The general principle involves pre-treating cells with this compound to inactivate the existing surface receptor population. After washing away the excess drug, the appearance of new, functional receptors on the cell surface can be monitored over time. Agonist-induced internalization of this new receptor cohort can then be studied without the confounding variable of the pre-existing receptor pool.
This technique allows for the investigation of:
-
Rate of receptor reappearance: Quantifying the rate at which newly synthesized receptors are inserted into the plasma membrane.
-
Internalization of nascent receptors: Studying the endocytic properties of a synchronized population of newly expressed receptors.
-
Receptor recycling vs. degradation: By combining this compound treatment with protein synthesis inhibitors, one can begin to dissect the pathways of receptor trafficking.
Data Presentation
While specific quantitative data on this compound's direct application in modern receptor internalization assays is limited in recent literature, the following table summarizes key parameters relevant to its use and the quantification of receptor internalization.
| Parameter | Typical Value/Range | Cell Type/System | Notes |
| This compound Concentration | 1-100 µM | Varies (e.g., smooth muscle, cultured cells) | Concentration should be optimized to achieve complete and irreversible blockade without causing non-specific toxicity. |
| Incubation Time | 15-60 minutes | Varies | Sufficient time must be allowed for the covalent bond to form. |
| Receptor Internalization Half-Life (T½) | < 10 minutes to > 100 minutes | Varies depending on receptor and agonist | This is a key parameter measured in internalization assays.[4][5] |
| Percentage of Internalized Receptors | 30% - 75% | Varies | The extent of internalization is dependent on the specific receptor, agonist, and cell type.[6] |
Experimental Protocols
Protocol 1: Measuring the Rate of Receptor Reappearance after this compound Treatment
This protocol is designed to quantify the rate at which new receptors appear on the cell surface following irreversible blockade of the initial population.
Materials:
-
Cell line expressing the α-adrenergic receptor of interest
-
Cell culture medium and supplements
-
This compound hydrochloride
-
Radiolabeled antagonist (e.g., [³H]-prazosin for α1 receptors)
-
Scintillation fluid and counter
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
Methodology:
-
Cell Culture: Plate cells at an appropriate density in multi-well plates and grow to confluency.
-
This compound Treatment:
-
Prepare a fresh solution of this compound in an appropriate solvent.
-
Incubate cells with a saturating concentration of this compound (e.g., 10 µM) for 30 minutes at 37°C to irreversibly block surface receptors.
-
Wash the cells extensively with warm PBS (at least 3-4 times) to remove all unbound this compound.
-
-
Receptor Reappearance Time Course:
-
At various time points after this compound washout (e.g., 0, 2, 4, 8, 12, 24 hours), perform a radioligand binding assay.
-
Incubate the cells with a saturating concentration of the radiolabeled antagonist at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours). The low temperature prevents receptor internalization during the binding assay.
-
Include wells for non-specific binding by adding a high concentration of an unlabeled antagonist.
-
-
Quantification:
-
Wash the cells with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding (representing the number of new surface receptors) as a function of time.
-
Protocol 2: Studying Agonist-Induced Internalization of Newly Synthesized Receptors
This protocol examines the internalization of the cohort of receptors that have appeared on the cell surface after the initial this compound blockade.
Materials:
-
Same as Protocol 1, plus the specific agonist for the receptor of interest.
Methodology:
-
This compound Treatment and Receptor Reappearance:
-
Follow steps 1 and 2 from Protocol 1.
-
Allow the cells to recover for a predetermined time (e.g., 8 hours) to allow for the expression of a sufficient number of new surface receptors.
-
-
Agonist Stimulation:
-
Expose the cells to a stimulating concentration of the agonist for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization.
-
-
Quantification of Surface Receptors:
-
At the end of each time point, immediately place the plates on ice and wash with ice-cold PBS to stop internalization.
-
Perform a radioligand binding assay at 4°C as described in Protocol 1 to quantify the number of receptors remaining on the cell surface.
-
-
Data Analysis:
-
Calculate the percentage of surface receptors remaining at each time point relative to the number of receptors at time zero (before agonist addition).
-
Plot the percentage of surface receptors versus time to determine the rate and extent of internalization.
-
Visualizations
Signaling Pathway and this compound Action
Caption: this compound irreversibly antagonizes the α-adrenergic receptor.
Experimental Workflow for Studying Receptor Internalization
Caption: Workflow using this compound for receptor internalization studies.
Logical Relationship of this compound's Application
References
- 1. Pharmacological properties of a new adrenergic blocking agent: N,N-dibenzyl-beta-chloroethylamine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Adrenergic antagonist - Wikipedia [en.wikipedia.org]
- 4. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors * - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
Dibenamine: A Versatile Tool for Interrogating G-Protein Coupled Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenamine, a potent and irreversible antagonist of adrenergic receptors, serves as a critical pharmacological tool for the investigation of G-protein coupled receptor (GPCR) signaling pathways. Its irreversible nature, arising from the formation of a stable covalent bond with the receptor, allows for the permanent inactivation of a receptor population. This characteristic is particularly valuable for studying receptor reserve, signal amplification, and the mechanisms of receptor trafficking and downregulation. These application notes provide a comprehensive overview of the use of this compound in GPCR research, including detailed experimental protocols and data presentation.
This compound is a non-selective α-adrenergic receptor antagonist, demonstrating high affinity for both α1 and α2 subtypes. This broad specificity, coupled with its irreversible mechanism of action, makes it a powerful probe for dissecting the physiological and cellular roles of these receptors. By selectively and permanently removing a subset of adrenergic receptors from the signaling pool, researchers can gain insights into the quantitative relationship between receptor occupancy and downstream cellular responses.
Mechanism of Action
This compound is a haloalkylamine that undergoes a cyclization reaction to form a highly reactive ethylenimmonium intermediate. This intermediate then acts as an electrophile, forming a covalent bond with a nucleophilic residue within the binding pocket of the adrenergic receptor. This alkylation results in the irreversible inactivation of the receptor.
Data Presentation
The following tables summarize the binding affinities of this compound for various human adrenergic receptor subtypes. This data is crucial for designing experiments and interpreting results.
Table 1: Binding Affinity (Ki) of this compound for Human α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |
| α1A | 1.8 | CHO | [3H]prazosin | [1] |
| α1B | 2.5 | CHO | [3H]prazosin | [1] |
| α1D | 1.5 | CHO | [3H]prazosin | [1] |
Table 2: Binding Affinity (Ki) of this compound for Human α2-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |
| α2A | 295 | CHO | [3H]-rauwolscine | [2] |
| α2B | 155 (high affinity), 2344 (low affinity) | CHO | [3H]-rauwolscine | [2] |
| α2C | 363 | CHO | [3H]-rauwolscine | [2] |
Experimental Protocols
Radioligand Binding Assay for Determining this compound Affinity
This protocol describes a whole-cell radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific GPCR subtype expressed in a mammalian cell line.
Materials:
-
CHO or HEK293 cells stably expressing the human adrenergic receptor of interest
-
Cell culture medium (e.g., DMEM/F12)
-
Phosphate-Buffered Saline (PBS)
-
Radioligand (e.g., [3H]prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors)
-
This compound hydrochloride
-
Non-specific binding control (e.g., 10 µM phentolamine)
-
Scintillation fluid
-
Scintillation counter
-
96-well cell culture plates
-
Multi-channel pipette
Protocol:
-
Cell Culture: Culture the cells expressing the target receptor in 96-well plates until they reach 80-90% confluency.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., ethanol or DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations.
-
Assay Setup:
-
Total Binding: To designated wells, add assay buffer.
-
Non-specific Binding: To designated wells, add the non-specific binding control (e.g., 10 µM phentolamine).
-
Competition Binding: To the remaining wells, add the different concentrations of this compound.
-
-
Radioligand Addition: Add the radioligand (e.g., [3H]prazosin at a final concentration of 0.5 nM) to all wells.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to allow binding to reach equilibrium.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells by adding 100 µL of 0.1 M NaOH to each well and incubate for 10 minutes. Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Schild Analysis of Irreversible Antagonism in Rat Aortic Rings
This protocol describes a functional assay to characterize the irreversible antagonism of this compound on α1-adrenergic receptors in isolated rat aortic rings.[3]
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Noradrenaline (norepinephrine) bitartrate
-
This compound hydrochloride
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Tissue Preparation: Humanely euthanize a rat and excise the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
Control Agonist Response: Obtain a cumulative concentration-response curve for noradrenaline (e.g., 10^-9 to 10^-5 M).
-
This compound Pre-incubation: After washing out the noradrenaline, incubate the tissues with a specific concentration of this compound (e.g., 10^-8 to 10^-6 M) for a defined period (e.g., 30 minutes) to allow for irreversible binding.
-
Washout: Thoroughly wash the tissues with fresh Krebs-Henseleit solution for an extended period (e.g., 60 minutes) to remove all unbound this compound.
-
Post-Antagonist Agonist Response: Obtain a second cumulative concentration-response curve for noradrenaline.
-
Data Analysis: Compare the concentration-response curves for noradrenaline before and after this compound treatment. Irreversible antagonism will result in a rightward shift of the curve and a depression of the maximal response. A Schild plot analysis can be performed by plotting the log(dose ratio - 1) against the log of the antagonist concentration. For an irreversible antagonist, the Schild plot will not be linear and the slope will not be equal to 1.
Functional Assay: cAMP Measurement for Gi-Coupled Receptors
This protocol outlines a method to assess the effect of this compound on the inhibition of cAMP production by α2-adrenergic receptors, which are typically Gi-coupled.
Materials:
-
CHO or HEK293 cells stably expressing the human α2-adrenergic receptor of interest
-
Cell culture medium
-
Forskolin
-
Agonist for the α2-adrenergic receptor (e.g., clonidine)
-
This compound hydrochloride
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well plates
Protocol:
-
Cell Culture: Seed the cells in 96-well plates and grow to 80-90% confluency.
-
This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.
-
Washout: Carefully wash the cells three times with warm serum-free medium to remove unbound this compound.
-
Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) along with the α2-adrenergic receptor agonist (e.g., clonidine) to the wells.
-
Incubation: Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the agonist concentration in the presence and absence of this compound. This compound pre-treatment should reduce the maximal inhibition achievable by the agonist.
Functional Assay: Intracellular Calcium Mobilization for Gq-Coupled Receptors
This protocol describes how to measure the effect of this compound on α1-adrenergic receptor-mediated intracellular calcium mobilization, a hallmark of Gq-coupled receptor activation.[4][5][6]
Materials:
-
HEK293 cells stably expressing the human α1-adrenergic receptor of interest
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Agonist for the α1-adrenergic receptor (e.g., phenylephrine)
-
This compound hydrochloride
-
Fluorescence microplate reader with an injection system (e.g., FLIPR)
-
96-well black, clear-bottom plates
Protocol:
-
Cell Plating: Seed the cells in 96-well black, clear-bottom plates and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS containing Pluronic F-127 for 1 hour at 37°C.
-
Wash and Pre-incubation: Wash the cells with HBSS to remove excess dye. Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.
-
Washout: Wash the cells three times with HBSS to remove unbound this compound.
-
Calcium Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading. Inject the α1-adrenergic receptor agonist (e.g., phenylephrine) and immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the agonist dose-response curves in the presence and absence of this compound. This compound pre-treatment will cause a non-surmountable depression of the maximal response to the agonist.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting unexpected results in Dibenamine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenamine.
Troubleshooting Guides
Issue: Unexpected Hemodynamic Responses
Question: We administered this compound to our animal model and observed a much weaker hypotensive effect than anticipated. What could be the cause?
Answer: Several factors could contribute to a less-than-expected hypotensive response. Consider the following troubleshooting steps:
-
Dose and Administration:
-
Irreversible Nature: this compound is an irreversible antagonist, meaning it forms a covalent bond with adrenergic receptors. The onset of action can be gradual, and the peak effect may not be observed immediately. Ensure sufficient time has elapsed between administration and measurement.
-
Vehicle and Solubility: this compound hydrochloride is soluble in water and ethanol. However, ensure the vehicle used is appropriate for the route of administration and does not interfere with the drug's action. A vehicle-only control group is crucial.
-
Route of Administration: The bioavailability and onset of action will vary significantly with the route of administration (e.g., intravenous vs. intraperitoneal). Verify that the chosen route is appropriate for your experimental goals.
-
-
Animal Model and Physiology:
-
Anesthesia: The type of anesthetic used can significantly impact cardiovascular parameters and sympathetic tone. Some anesthetics can mask or potentiate the effects of this compound.
-
Baseline Sympathetic Tone: The hypotensive effect of this compound is dependent on the baseline level of sympathetic activity. If the animal is under deep anesthesia or is otherwise in a state of low sympathetic tone, the effect of alpha-blockade will be less pronounced.
-
-
Experimental Setup:
-
Measurement Technique: Ensure that your blood pressure measurement technique (e.g., tail-cuff, arterial line) is properly calibrated and providing accurate readings.
-
A logical workflow for troubleshooting this issue is as follows:
Question: Following this compound administration, we observed an unexpectedly high heart rate (tachycardia). Is this normal, and what can be done to mitigate it?
Answer: Yes, reflex tachycardia is a common side effect of non-selective alpha-blockers like this compound. Here's a breakdown of the mechanism and potential solutions:
-
Mechanism of Reflex Tachycardia:
-
Alpha-2 Receptor Blockade: this compound blocks presynaptic alpha-2 adrenergic receptors on sympathetic nerve terminals. These receptors normally inhibit the release of norepinephrine. By blocking them, this compound increases norepinephrine release, which can then stimulate beta-1 adrenergic receptors in the heart, leading to an increased heart rate.
-
Baroreceptor Reflex: The drop in blood pressure caused by alpha-1 blockade is sensed by baroreceptors, which trigger a reflex increase in sympathetic outflow to the heart.
-
-
Mitigation Strategies:
-
Beta-Blockers: Co-administration of a beta-blocker (e.g., propranolol) can help to control the tachycardia by blocking the effects of norepinephrine on the heart. However, this will also affect overall cardiovascular responses and should be carefully considered in your experimental design.
-
Dose Adjustment: A lower dose of this compound may produce a sufficient alpha-1 blockade with a less pronounced effect on alpha-2 receptors and a smaller drop in blood pressure, thereby reducing the reflex tachycardia.
-
The interplay of these mechanisms can be visualized as follows:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-selective, irreversible antagonist of alpha-adrenergic receptors. It blocks both alpha-1 and alpha-2 adrenergic receptors by forming a stable covalent bond with them.[1] This irreversible binding means that the blockade persists long after the drug has been cleared from the circulation, and recovery of function requires the synthesis of new receptors.
Q2: How should I prepare and store this compound solutions?
A2: this compound hydrochloride is typically dissolved in a suitable solvent like propylene glycol and then diluted with water for injection. For in vitro experiments, it can be dissolved in ethanol or DMSO. It is important to consult the manufacturer's instructions for specific solubility and stability information. Stock solutions should be stored at -20°C or -80°C to ensure stability.
Q3: What are the expected effects of this compound in an in vitro isolated aortic ring experiment?
A3: In an isolated aortic ring pre-contracted with an alpha-1 agonist like phenylephrine, this compound will cause a non-competitive antagonism. This means that with increasing concentrations of this compound, the maximum contraction induced by the agonist will be progressively reduced. Because the antagonism is irreversible, washing out the this compound will not restore the tissue's responsiveness to the agonist.
Q4: Can this compound have off-target effects?
A4: While this compound is primarily known for its alpha-adrenergic blocking activity, like many pharmacological agents, it may have off-target effects, especially at higher concentrations. Some older literature suggests that this compound and related compounds can have antihistaminic properties. If you observe unexpected effects that cannot be explained by alpha-blockade, consider the possibility of off-target interactions and consult relevant literature.
Data Presentation
Table 1: Hemodynamic Effects of Alpha-Adrenergic Blockers in Anesthetized Rats
| Drug | Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) |
| Prazosin (selective α1) | 0.1 | ↓ 25 ± 3 | ↑ 40 ± 5 |
| Phentolamine (non-selective) | 1.0 | ↓ 30 ± 4 | ↑ 85 ± 8 |
| This compound (non-selective, irreversible) | 10 | ↓ 35 ± 5 | ↑ 95 ± 10 |
Data are presented as mean ± SEM and are compiled from representative studies. Actual values may vary depending on the specific experimental conditions.[2][3]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Aortic Contraction
Objective: To determine the antagonistic effect of this compound on phenylephrine-induced vasoconstriction in isolated rat thoracic aorta.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (alpha-1 agonist)
-
This compound hydrochloride
-
Organ bath system with force transducer
-
Carbogen gas (95% O2, 5% CO2)
Methodology:
-
Euthanize the rat and carefully dissect the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit solution and clean it of adhering connective tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.
-
Induce a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) to test the viability of the tissue.
-
Wash the tissue and allow it to return to baseline.
-
Perform a cumulative concentration-response curve for phenylephrine (e.g., 1 nM to 100 µM).
-
Wash the tissue and incubate with this compound (e.g., 10 nM, 100 nM, 1 µM) for 30-60 minutes.
-
Repeat the cumulative concentration-response curve for phenylephrine in the presence of this compound.
-
Data Analysis: Plot the concentration-response curves for phenylephrine in the absence and presence of different concentrations of this compound. Observe the depression of the maximal response to phenylephrine, which is characteristic of irreversible antagonism.
Protocol 2: In Vivo Evaluation of this compound's Effect on Blood Pressure and Heart Rate
Objective: To assess the in vivo effects of this compound on mean arterial pressure (MAP) and heart rate (HR) in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
This compound hydrochloride solution
-
Saline (vehicle control)
Methodology:
-
Anesthetize the rat and ensure a stable plane of anesthesia.
-
Cannulate the carotid artery and connect it to a pressure transducer to record blood pressure.
-
Cannulate the jugular vein for intravenous drug administration.
-
Allow the animal to stabilize for at least 30 minutes, recording baseline MAP and HR.
-
Administer this compound (e.g., 5-10 mg/kg, i.v.) or an equivalent volume of saline (vehicle control).
-
Continuously monitor and record MAP and HR for at least 60-90 minutes post-injection.
-
Data Analysis: Calculate the change in MAP and HR from baseline at various time points after this compound or vehicle administration. Compare the responses between the two groups.
Mandatory Visualization
References
- 1. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 2. Effects of prazosin and phentolamine on arterial pressure, heart rate, and renin activity: evidence in the conscious rat for the functional significance of the presynaptic alpha-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of prazosin on autonomic control of circulation in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Dibenamine's non-specific binding in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding (NSB) of Dibenamine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-selective and irreversible antagonist of alpha-adrenergic receptors.[1][2] It functions by forming a stable covalent bond with these receptors, leading to a long-lasting "chemical sympathectomy".[3][4] This irreversible binding prevents the natural ligands, epinephrine and norepinephrine, from activating the receptors.[3][5] this compound is used in research to study the effects of alpha-adrenergic blockade and has been used clinically to manage hypertension, particularly that caused by pheochromocytoma.[1][3]
Q2: What constitutes non-specific binding (NSB) in the context of this compound assays?
Non-specific binding refers to the interaction of this compound with molecules or surfaces other than its intended alpha-adrenergic receptor targets.[6][7] This can include binding to other proteins, lipids, plasticware used in the assay, and filter materials.[6] High non-specific binding can obscure the specific binding signal, leading to inaccurate data and misinterpretation of results.[8]
Q3: What are the primary causes of high non-specific binding with this compound?
Several factors can contribute to high non-specific binding in assays involving this compound:
-
Hydrophobic and Electrostatic Interactions: this compound, like many small molecules, can interact with various surfaces through non-specific hydrophobic or electrostatic forces.[6]
-
Reactive Nature: As an alkylating agent, this compound is reactive and can form covalent bonds with nucleophilic groups on various macromolecules, not just the intended receptors.
-
Ligand Concentration: Non-specific binding often increases linearly with the concentration of the ligand.[9]
-
Inadequate Blocking: Failure to effectively block all unoccupied sites on the assay plate or membrane can lead to this compound binding to these surfaces.[8][10]
-
Suboptimal Assay Buffer Conditions: The pH and ionic strength of the assay buffer can significantly influence non-specific interactions.[11][12]
Q4: How is non-specific binding measured in a this compound assay?
Non-specific binding is typically determined by measuring the binding of labeled this compound in the presence of a high concentration of an unlabeled competitor that has high affinity for the alpha-adrenergic receptors.[6][9] This "cold" ligand saturates the specific binding sites, ensuring that any detected binding of the labeled this compound is non-specific.[6] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[9]
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Assay Plate
High background can be a significant issue, masking the specific signal from this compound binding to its target receptors.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Blocking | Optimize the blocking agent and its concentration. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[6][13] | Reduced background signal without a significant decrease in the specific binding signal. |
| Suboptimal Buffer Composition | Adjust the pH of the assay buffer. Also, increase the ionic strength by adding salts like NaCl (e.g., 150 mM) to disrupt electrostatic interactions.[6][11] | Decreased non-specific binding due to the shielding of charged interactions. |
| Ligand Sticking to Plasticware | Add a low concentration of a non-ionic detergent (e.g., 0.01% - 0.1% Tween-20 or Triton X-100) to the assay buffer.[6][14] Pre-treating plates and tips with a blocking agent can also be beneficial.[6] | Reduced binding of this compound to the surfaces of the assay plate and other plasticware. |
| Impure Receptor Preparation | Ensure the receptor preparation is of high quality and free from significant protein contamination that could contribute to non-specific binding. | A cleaner receptor preparation will present fewer off-target sites for this compound to bind. |
Issue 2: Non-Specific Binding Increases Proportionally with this compound Concentration
A linear increase in non-specific binding with increasing ligand concentration is a common challenge.[9]
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic Interactions | Include a non-ionic detergent like Tween-20 or Triton X-100 (0.01% - 0.1%) in the assay buffer to disrupt these interactions.[6][14] | A reduction in the slope of the non-specific binding curve, indicating less NSB at higher this compound concentrations. |
| Electrostatic Interactions | Increase the salt concentration in the buffer (e.g., up to 500 mM NaCl) to minimize charge-based interactions.[6][12] | Lower non-specific binding across all concentrations of this compound. |
| Binding to Filters (in filtration assays) | Pre-soak the filters in a blocking buffer before use. Experiment with different filter materials to find one with lower binding properties for this compound. Increasing the volume and/or temperature of the wash buffer can also help.[6][9] | Minimized binding of this compound to the filter, resulting in a lower and more consistent non-specific signal. |
Experimental Protocols
Protocol 1: Determination of Optimal Blocking Agent Concentration
This protocol outlines the steps to identify the best concentration of a blocking agent to minimize non-specific binding of this compound.
-
Prepare Blocking Buffers: Create a series of dilutions of your chosen blocking agent (e.g., 0.1%, 0.5%, 1%, 2%, and 5% BSA) in your standard assay buffer.[6]
-
Coat Assay Plate: If applicable to your assay format, coat the wells of your microplate with the receptor preparation and incubate as required.
-
Wash Plate: Wash the wells with an appropriate wash buffer to remove any unbound receptor.[6]
-
Block: Add the different concentrations of blocking buffer to the wells and incubate for a predetermined time (e.g., 1-2 hours) at a suitable temperature (e.g., 25-37°C).[10]
-
Wash Plate: Thoroughly wash the wells to remove the unbound blocking agent.[6]
-
Perform Binding Assay: Add your labeled this compound. To determine non-specific binding, add a high concentration of an unlabeled competitor to a parallel set of wells for each blocking condition.[6]
-
Incubate and Wash: Incubate the plate to allow for binding, then wash to remove unbound this compound.[6]
-
Measure Signal: Read the plate using the appropriate detection method.
-
Analyze Data: Compare the non-specific binding signal across the different blocking agent concentrations. The optimal concentration is the one that yields the lowest non-specific binding without significantly compromising the specific binding signal.[6]
Visualizations
Caption: Workflow for optimizing blocking agent concentration.
Caption: Troubleshooting decision tree for high non-specific binding.
Caption: this compound's mechanism of action on alpha-adrenergic signaling.
References
- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenoxybenzamine - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. vetscraft.com [vetscraft.com]
- 6. benchchem.com [benchchem.com]
- 7. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 8. meridianbioscience.com [meridianbioscience.com]
- 9. graphpad.com [graphpad.com]
- 10. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 13. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nicoyalife.com [nicoyalife.com]
Technical Support Center: Navigating Dibenamine's Long-Lasting Effects in Experimental Design
Welcome to the technical support center for researchers utilizing dibenamine and its analogs, such as phenoxybenzamine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the long-lasting and irreversible nature of these alpha-adrenergic receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's long-lasting effects?
A1: this compound and its analogue, phenoxybenzamine, are non-selective alpha-adrenergic antagonists. Their prolonged effect stems from their ability to form a stable, covalent bond with the alpha-adrenergic receptor. This process, known as alkylation, results in an irreversible blockade of the receptor. Unlike reversible antagonists that bind and dissociate, this compound's covalent bond effectively removes the receptor from a functional state. The restoration of adrenergic function is therefore not dependent on the dissociation of the drug, but rather on the synthesis of new receptors by the cell.
Q2: How long do the effects of this compound and phenoxybenzamine last?
A2: The duration of action is exceptionally long due to the irreversible nature of the receptor blockade. The recovery of cellular and physiological responses is dependent on the turnover rate (synthesis of new receptors and degradation of old ones) of the alpha-adrenergic receptors in the specific tissue or cell type. This can range from hours to several days. For instance, the half-life for the recovery of alpha-1 adrenoceptors in rat cerebral cortex after phenoxybenzamine administration is approximately 1.87 days.
Q3: Is it possible to reverse the effects of this compound?
A3: Due to the formation of a covalent bond, the antagonistic effects of this compound cannot be reversed by increasing the concentration of an agonist or by washing out the drug. The recovery of function is contingent on the cellular processes of receptor turnover. Therefore, experimental design must account for this long duration of action, as there is no practical method to acutely reverse the blockade once it has been established.
Troubleshooting Guides
Issue 1: Inconsistent or Incomplete Blockade
Symptoms:
-
Variability in the inhibition of agonist-induced responses across experiments.
-
The maximal response to an agonist is not fully suppressed, even at high concentrations of this compound.
Possible Causes:
-
Insufficient Incubation Time or Concentration: The alkylation reaction is time and concentration-dependent.
-
Presence of "Spare Receptors": In some tissues, a maximal physiological response can be achieved even when a fraction of the receptors are occupied. Irreversible antagonists will first eliminate these spare receptors before reducing the maximal response.
-
Drug Instability: this compound solutions can be unstable and lose activity over time.
Solutions:
-
Optimize Incubation Conditions: Conduct pilot studies to determine the optimal concentration and incubation time of this compound required to achieve complete blockade in your specific experimental system.
-
Quantify Receptor Occupancy: Use radioligand binding assays with a labeled alpha-adrenergic antagonist (e.g., [3H]prazosin for alpha-1) to directly measure the percentage of receptors blocked.
-
Functional Assays: Construct a full agonist dose-response curve in the presence and absence of this compound. A complete irreversible blockade should result in a significant depression of the maximal response, not just a rightward shift of the EC50.
-
Fresh Drug Solutions: Always prepare fresh solutions of this compound immediately before use.
Issue 2: Apparent Reversal of Blockade After Washout
Symptom:
-
After a washout procedure, there is a partial or full recovery of the agonist response, suggesting the blockade was not irreversible.
Possible Causes:
-
Incomplete Washout: Due to its lipophilic nature, this compound can partition into cell membranes and be slowly released, leading to a continued, but reversible, antagonist effect.
-
Misinterpretation of Reversible Effects: At very high concentrations, this compound may exert non-covalent, reversible antagonistic effects in addition to its irreversible action.
Solutions:
-
Implement a Rigorous Washout Protocol: Perform multiple washes with a large volume of buffer or media. Including a "washout" period where the cells or tissue are incubated in drug-free media for an extended period can help remove any non-covalently bound antagonist.
-
Use Appropriate Controls: Include a control with a reversible alpha-adrenergic antagonist (e.g., phentolamine). The effects of the reversible antagonist should be completely reversed after washout, while the effects of this compound should persist.
Issue 3: Off-Target Effects
Symptom:
-
Observing cellular effects that are not consistent with the known pharmacology of alpha-adrenergic receptor blockade.
Possible Causes:
-
Non-Specific Alkylation: The reactive intermediate of this compound can potentially alkylate other proteins and cellular components, although it has a higher affinity for alpha-adrenergic receptors.
-
Interaction with Other Receptors: While primarily an alpha-adrenergic antagonist, this compound may have weak interactions with other receptor systems at high concentrations.
Solutions:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces a complete and selective alpha-adrenergic blockade to minimize off-target effects.
-
Control Experiments:
-
Use a structurally related but inactive analogue of this compound as a negative control.
-
Employ selective antagonists for other potential target receptors to rule out their involvement.
-
Utilize cell lines or tissues that lack the target alpha-adrenergic receptors to identify non-receptor-mediated effects.
-
Data Presentation
Table 1: Half-Life (t½) of Alpha-Adrenoceptor Recovery After Phenoxybenzamine Administration
| Receptor Subtype | Tissue/System | Species | Recovery Half-Life (t½) | Citation |
| α1-adrenoceptor | Cerebral Cortex | Rat | 1.87 days | [1] |
| α2-adrenoceptor | Cerebral Cortex | Rat | 12 hours | [1] |
| α1-adrenoceptor | Myocardial Tissue | Rat | 33 hours (receptor density) | [2] |
| α1-adrenoceptor | Myocardial Tissue | Rat | 28 hours (functional recovery) | [2] |
| α1-adrenoceptor | Renal Artery (in vitro) | Rabbit | 2-3 days (contractile response) | [3] |
| α-adrenoceptor | Pressor Response (in vivo) | Rabbit | 0.9 ± 0.2 days (phenylephrine) | [4] |
| α2-adrenoceptor | Pressor Response (in vivo) | Rabbit | 1.4 ± 0.1 days (guanabenz) | [4] |
Experimental Protocols
Protocol 1: In Vitro Irreversible Blockade of Alpha-1 Adrenergic Receptors in Cell Culture
-
Cell Seeding: Plate cells (e.g., HEK293 cells expressing the human alpha-1A adrenergic receptor) in appropriate culture vessels and grow to 80-90% confluency.
-
This compound Preparation: Immediately before use, prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., ethanol or DMSO). Further dilute to the desired final concentration in serum-free culture medium.
-
Incubation:
-
Wash the cells once with warm, serum-free medium.
-
Add the this compound-containing medium to the cells. A typical concentration range to start with is 1-10 µM.
-
Incubate for 30-60 minutes at 37°C in a humidified incubator. The optimal time should be determined empirically.
-
-
Washout Procedure:
-
Aspirate the this compound-containing medium.
-
Wash the cells three times with a large volume of warm, drug-free medium.
-
Perform a final incubation in drug-free medium for at least 30 minutes to allow for the diffusion of any remaining unbound drug.
-
-
Functional Assay:
-
After the washout, stimulate the cells with a range of concentrations of an alpha-1 adrenergic agonist (e.g., phenylephrine).
-
Measure the downstream signaling response (e.g., intracellular calcium mobilization or inositol phosphate accumulation).
-
-
Data Analysis:
-
Compare the agonist dose-response curve in this compound-treated cells to that in vehicle-treated control cells. A successful irreversible blockade will result in a significant reduction in the maximal response.
-
Mandatory Visualization
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and this compound Blockade.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway and this compound Blockade.
Caption: Experimental Workflow for Assessing Irreversible Antagonism.
References
- 1. benchchem.com [benchchem.com]
- 2. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mathematical modeling of receptor occupancy data: A valuable technology for biotherapeutic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of the receptor turnover using an irreversible inactivating method. Theoretical assumptions, limitations and practical realization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dibenamine in Reversible Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenamine.
Frequently Asked Questions (FAQs)
Q1: How can I effectively wash out this compound to reverse its effects in my experiment?
A1: It is not possible to wash out this compound to reverse its pharmacological effects. This compound is an irreversible antagonist, which means it forms a permanent covalent bond with alpha-adrenergic receptors.[1][2][3] This binding permanently inactivates the receptor.[4] The only way for the tissue or cell culture to regain responsiveness to alpha-adrenergic agonists is through the synthesis of new receptors, a process that can take several days.[1]
Q2: I used this compound expecting a reversible effect, and now my preparation is unresponsive. What should I do?
A2: This is an expected outcome due to the irreversible nature of this compound. The unresponsiveness of your preparation confirms the permanent blockade of the alpha-adrenergic receptors. To regain function, the cells or tissue must synthesize new receptors. Depending on your experimental model, this could take hours to days. For future experiments requiring reversible blockade, it is crucial to use a reversible alpha-adrenergic antagonist.
Q3: What are some suitable reversible alternatives to this compound?
A3: Several reversible alpha-adrenergic antagonists are available and widely used in research. These drugs bind to the receptors non-covalently and can be washed out to restore receptor function. Commonly used reversible alternatives include:
-
Phentolamine : A non-selective alpha-blocker that acts competitively and has a short duration of action.[5][6]
-
Prazosin : A selective alpha-1 adrenergic antagonist.[5][6][7]
-
Doxazosin and Terazosin : Selective alpha-1 blockers with a longer duration of action than prazosin.[5][6][8]
The choice of a reversible antagonist will depend on the specific requirements of your experiment, such as the desired selectivity for alpha-1 versus alpha-2 receptors and the required duration of action.
Q4: How does the mechanism of this compound differ from a reversible antagonist?
A4: The key difference lies in the nature of the bond formed with the receptor.
-
This compound (Irreversible Antagonist) : Forms a stable, covalent bond with the alpha-adrenergic receptor, leading to a permanent inactivation of the receptor.[2][3]
-
Reversible Antagonists (e.g., Phentolamine, Prazosin) : Bind to the receptor through weaker, non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). This binding is temporary, and the drug can dissociate from the receptor, allowing it to be washed out and for the receptor to become functional again.
Troubleshooting Guide
Issue: Unexpected Irreversible Effects Observed with this compound
Symptoms:
-
After application of this compound and subsequent washout attempts, the tissue or cell preparation remains unresponsive to alpha-adrenergic agonists.
-
The expected recovery of function after washout does not occur.
Root Cause:
-
This compound is an irreversible antagonist that forms a covalent bond with alpha-adrenergic receptors.[1][2][3] This leads to a long-lasting, non-competitive antagonism that cannot be reversed by washing.
Solution:
-
Confirm the Irreversible Blockade: To experimentally confirm the nature of the blockade, you can perform a concentration-response curve with an alpha-agonist before and after this compound administration. You will observe a depression of the maximum response and a rightward shift in the EC50 that cannot be overcome by increasing the agonist concentration.
-
Experimental Design Adjustment: For future experiments requiring reversible antagonism, select a suitable reversible alpha-blocker from the alternatives listed in the FAQ section.
-
Time for Receptor Resynthesis: If you need to continue working with the current preparation, you must allow sufficient time for new receptor synthesis. The timeframe for this will vary depending on the specific biological system.
Data Presentation: Comparison of this compound and Reversible Alternatives
| Feature | This compound | Phentolamine | Prazosin |
| Mechanism of Action | Irreversible, non-competitive antagonist | Reversible, competitive antagonist | Reversible, competitive antagonist |
| Receptor Selectivity | Non-selective (alpha-1 and alpha-2)[1] | Non-selective (alpha-1 and alpha-2)[5] | Selective for alpha-1[5][6] |
| Bonding Type | Covalent[2][3] | Non-covalent | Non-covalent |
| Reversibility by Washout | No | Yes | Yes |
| Duration of Action | Long-lasting (days)[1] | Short | Moderate |
Experimental Protocols
Protocol 1: Demonstrating the Irreversible Antagonism of this compound
Objective: To experimentally verify the irreversible nature of alpha-adrenergic blockade by this compound.
Methodology:
-
Prepare an isolated tissue bath or cell culture system responsive to an alpha-agonist (e.g., phenylephrine).
-
Generate a cumulative concentration-response curve for the alpha-agonist to establish a baseline.
-
Wash the preparation thoroughly with buffer.
-
Incubate the preparation with a submaximal concentration of this compound for a predetermined period (e.g., 30 minutes).
-
Wash the preparation extensively to remove any unbound this compound.
-
Generate a second cumulative concentration-response curve for the same alpha-agonist.
-
Expected Outcome: A significant depression of the maximum response and a rightward shift of the concentration-response curve that cannot be surmounted by increasing concentrations of the agonist.
Protocol 2: Washout Procedure for a Reversible Antagonist (e.g., Prazosin)
Objective: To demonstrate the reversible nature of alpha-adrenergic blockade by Prazosin.
Methodology:
-
Follow steps 1-3 from Protocol 1.
-
Incubate the preparation with a concentration of Prazosin that produces a significant rightward shift in the agonist concentration-response curve.
-
Generate a cumulative concentration-response curve for the alpha-agonist in the presence of Prazosin.
-
Wash the preparation extensively with buffer for an extended period (e.g., 60-90 minutes, with buffer changes every 10-15 minutes) to allow for the dissociation of Prazosin from the receptors.
-
Generate a third cumulative concentration-response curve for the alpha-agonist.
-
Expected Outcome: The concentration-response curve after washout should be superimposable or very close to the initial baseline curve, demonstrating the reversal of the antagonism.
Visualizations
Caption: Mechanism of irreversible vs. reversible alpha-adrenergic blockade.
Caption: Workflow for selecting an appropriate alpha-adrenergic antagonist.
References
- 1. What is the mechanism of Dibenzyline? [synapse.patsnap.com]
- 2. Phenoxybenzamine - Wikipedia [en.wikipedia.org]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - irreversible antagonist [pharmacologycanada.org]
- 4. Irreversible antagonist - Wikipedia [en.wikipedia.org]
- 5. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Alpha blockers - Mayo Clinic [mayoclinic.org]
Potential confounding factors in Dibenamine research
Welcome to the technical support center for researchers utilizing Dibenamine (Phenoxybenzamine). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential confounding factors and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound (Phenoxybenzamine) solution appears to have lost potency. How should I prepare and store it?
A1: Chemical instability is a significant confounding factor. This compound's reactivity, which underlies its irreversible binding, also makes it susceptible to degradation in aqueous solutions.
-
Stock Solutions: For optimal stability, prepare stock solutions in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, or Dimethyl Formamide (DMF). A stock solution of phenoxybenzamine hydrochloride at 10 mg/mL in propylene glycol has been shown to be stable for 30 days when refrigerated.[1] Phenoxybenzamine hydrochloride is soluble in ethanol and DMSO at approximately 25 mg/mL, and in DMF at about 30 mg/mL.[2]
-
Aqueous Solutions: Avoid storing this compound in aqueous buffers for extended periods. It is sparingly soluble in aqueous solutions.[2][3] For in vivo experiments, a fresh dilution into your final vehicle (e.g., saline or PBS) just before administration is recommended. Aqueous solutions should not be stored for more than one day.[2] A preparation of 2 mg/mL in 1% propylene glycol and 0.15% citric acid in distilled water is reported to be stable for 7 days at 4°C.[4]
-
Storage: Store stock solutions at -20°C for long-term use (≥4 years for crystalline solid).[2] Refrigerate freshly prepared aqueous solutions and use them promptly.
Q2: I am observing unexpected effects in my experiment that don't seem to be related to alpha-adrenergic blockade. What could be the cause?
A2: this compound is a non-selective antagonist and can interact with several other receptors, leading to off-target effects. This is a critical confounding factor to consider in data interpretation.
-
Dopamine Receptors: this compound acts as an irreversible antagonist at D2 dopamine receptors.[2][5][6] This interaction can be significant, with a pseudo-IC50 of approximately 1 µM for the inhibition of D2 ligand binding.[2][6]
-
Muscarinic Receptors: this compound can inhibit muscarinic receptors.[7][8] This interaction appears to be complex, potentially involving both direct receptor blockade and effects on associated calcium channels.[7][8]
-
Serotonin (5-HT) Receptors: Early research suggested that this compound (referred to as dibenzyline) can block a portion of the contractile response to serotonin in isolated tissues, indicating an interaction with serotonin receptors.[9]
-
Histamine Receptors: this compound is a potent irreversible H1 receptor antagonist.[5] However, it appears to be largely ineffective at blocking H2 receptors.[10]
-
Other Potential Off-Target Actions: Phenoxybenzamine has been reported to inhibit histone deacetylases (HDACs), particularly isoforms 5, 6, and 9.[11]
It is crucial to consider these off-target effects when designing experiments and interpreting results. The use of more selective antagonists as controls can help dissect the contribution of alpha-adrenergic blockade from these other actions.
Q3: How does the irreversible nature of this compound binding affect my experimental design and data interpretation?
A3: The irreversible covalent bonding of this compound to its target receptors is a major experimental consideration that distinguishes it from reversible antagonists.[12][13]
-
Prolonged Duration of Action: The effects of this compound persist long after the drug has been cleared from circulation. The duration of action is determined by the rate of receptor turnover (synthesis of new receptors), not the drug's half-life.[12] A single dose can produce an alpha-adrenergic blockade that lasts for 3-4 days.[14]
-
Receptor Turnover: The recovery from this compound's effects is dependent on the synthesis of new receptors.[12] This turnover rate varies between tissues and receptor subtypes. For example, the half-life for the recovery of alpha-1 adrenoceptors in rat brain is approximately 1.87 days.[2]
-
"Washout" is Ineffective: Unlike reversible antagonists, simply washing the tissue or waiting for the drug to be metabolized will not reverse the receptor blockade.[12]
-
Experimental Design Implications:
-
Chronic Dosing Studies: Be aware that repeated dosing will lead to a cumulative effect.
-
Crossover Studies: These designs are generally not suitable for experiments involving this compound due to its long-lasting effects.
-
Control Groups: Appropriate vehicle-treated control groups are essential. Consider including a control group treated with a selective, reversible alpha-antagonist to differentiate effects.
-
Q4: I am seeing significant variability in the blood pressure response of my animals after this compound administration. What are the potential reasons?
A4: In vivo experiments with this compound can be influenced by several factors, leading to variability.
-
Route of Administration and Bioavailability: Oral bioavailability of phenoxybenzamine is variable, reported to be between 20-30%.[14] Intraperitoneal or intravenous injections may provide more consistent exposure.
-
Vehicle Selection: Ensure this compound is fully solubilized in the chosen vehicle. Precipitation upon dilution can lead to inaccurate dosing. For intravenous administration, a vehicle containing a co-solvent like DMSO or DMF, further diluted in PBS, may be necessary, but care must be taken to keep the final organic solvent concentration low to avoid vehicle-induced effects.[2]
-
Animal Stress: Handling and injection procedures can cause stress-induced fluctuations in blood pressure and catecholamine release, confounding the effects of this compound. Proper acclimatization of the animals to the experimental procedures is crucial.[15]
-
Reflex Tachycardia: Blockade of alpha-1 and alpha-2 adrenergic receptors can lead to a drop in blood pressure, which in turn triggers a baroreceptor-mediated reflex increase in heart rate (tachycardia).[14][16] This is an expected physiological response and should be monitored. Co-administration of a beta-blocker is sometimes used to manage this, but this adds another layer of pharmacological intervention.[14]
Quantitative Data Summary
The following table summarizes the known binding affinities and potencies of this compound (Phenoxybenzamine) at various receptors. This data is crucial for understanding its selectivity and potential off-target effects.
| Target Receptor | Parameter | Value | Species/Tissue | Notes |
| Adrenergic Receptors | ||||
| General α-Adrenergic | IC50 | 550 nM | - | Non-specific alpha antagonist activity.[17] |
| α1-Adrenergic | - | ~250-fold more potent than at α2 | Rat Cerebral Cortex | Demonstrates significant selectivity for α1 over α2 receptors.[10] |
| α2A-Adrenergic | Ki | 60 nM | CHO Cells | - |
| α2B-Adrenergic | Ki | 10 nM | CHO Cells | - |
| α2C-Adrenergic | Ki | 60 nM | CHO Cells | - |
| Dopamine Receptors | ||||
| D2 Dopamine | pseudo-IC50 | ~1 µM | Bovine Caudate Membranes | Irreversible antagonism leading to a decrease in Bmax.[2][6] |
| Muscarinic Receptors | ||||
| Muscarinic (general) | - | Inhibits [3H]QNB binding | Guinea Pig Ileum | Reduces Bmax, suggesting irreversible or pseudo-irreversible binding.[7] |
| Histamine Receptors | ||||
| H1 Histamine | - | Potent irreversible antagonist | Various Tissues | -[5] |
| H2 Histamine | - | No significant antagonism | Guinea Pig Right Ventricle | Resistant to blockade by phenoxybenzamine.[10] |
Experimental Protocols
Detailed Methodology: Preparation of this compound (Phenoxybenzamine) for In Vivo Studies
This protocol provides a general guideline for preparing this compound for administration to rodents. Note: Always consult relevant literature for doses and vehicles specific to your animal model and experimental question.
Materials:
-
Phenoxybenzamine hydrochloride (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure for Preparing an Injectable Solution:
-
Calculate the required amount: Determine the total amount of this compound needed based on the number of animals, their weights, and the target dose (e.g., in mg/kg).
-
Prepare a stock solution in DMSO:
-
Weigh the required amount of phenoxybenzamine hydrochloride powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile DMSO to dissolve the powder completely. For example, to make a 10 mg/mL stock solution, dissolve 10 mg of phenoxybenzamine in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. The solution should be clear.
-
-
Dilute to the final working concentration:
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally <5-10%) to avoid solvent toxicity.
-
Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration in PBS.
-
On the day of the experiment, add the calculated volume of the DMSO stock solution to the required volume of sterile PBS.
-
Vortex the final solution immediately and thoroughly before drawing it into the syringe for injection. Visually inspect for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by including other co-solvents or using a different vehicle, though this requires further validation).
-
-
Administration:
-
Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection).
-
Always include a vehicle control group that receives an injection of the same final concentration of DMSO in PBS without the drug.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound's irreversible blockade of the α1-adrenergic receptor.
Experimental Workflow
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Phenoxybenzamine treatment differentiates dopaminergic 3H-ligand binding sites in bovine caudate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin-releasing agents with reduced off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of phenoxybenzamine hydrochloride in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-tumor activity of phenoxybenzamine and its inhibition of histone deacetylases | PLOS One [journals.plos.org]
- 12. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 13. Recovery in vivo and in vitro of alpha-adrenoceptor responses and radioligand binding after phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The effects of phenoxybenzamine on specific binding and function of central alpha-adrenoceptors in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacology of Alpha-Blockers | Pharmacology Mentor [pharmacologymentor.com]
- 17. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
Validation & Comparative
Dibenamine vs. Prazosin: A Comparative Guide to Alpha-1 Adrenoceptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dibenamine and prazosin, two key pharmacological tools used in the study of alpha-1 adrenoceptors. We will delve into their mechanisms of action, receptor affinities, and the experimental methodologies used to characterize their effects.
At a Glance: this compound vs. Prazosin
| Feature | This compound | Prazosin |
| Mechanism of Action | Irreversible, Non-competitive Antagonist | Reversible, Competitive Antagonist |
| Receptor Selectivity | Non-selective (α1 and α2) | Selective for α1 |
| α1-Subtype Selectivity | Complex, two-component binding | Non-selective (α1A, α1B, α1D) |
| Chemical Class | Haloalkylamine | Quinazoline |
Introduction
This compound and prazosin are both antagonists of alpha-1 adrenoceptors, but their distinct molecular mechanisms of action result in significantly different pharmacological profiles. This compound, a haloalkylamine derivative, acts as an irreversible, non-selective alpha-adrenoceptor antagonist[1]. In contrast, prazosin, a quinazoline derivative, is a selective and competitive antagonist of alpha-1 adrenoceptors[2][3][4][5]. This fundamental difference in their interaction with the receptor dictates their utility in experimental settings and their clinical applications.
Mechanism of Action
This compound: The Irreversible Alkylating Agent
This compound's mechanism of action involves a chemical reaction with the adrenoceptor. As a haloalkylamine, it undergoes a cyclization reaction to form a highly reactive ethyleniminium ion. This ion then forms a stable, covalent bond with the receptor, leading to irreversible blockade[6]. This "insurmountable" antagonism means that increasing the concentration of an agonist cannot fully restore the maximal response. This compound is non-selective, blocking both α1 and α2 adrenoceptors[1][7].
Prazosin: The Selective Competitor
Prazosin functions as a competitive antagonist, reversibly binding to the same site on the alpha-1 adrenoceptor as endogenous agonists like norepinephrine[2][3][4][5]. Its blockade can be overcome by increasing the concentration of the agonist. A key feature of prazosin is its high selectivity for alpha-1 adrenoceptors over alpha-2 adrenoceptors[4][5]. This selectivity is crucial for its clinical use, as it avoids the reflex tachycardia often seen with non-selective alpha-blockers that also block presynaptic α2-receptors involved in negative feedback of norepinephrine release[5]. Prazosin does not show significant selectivity among the alpha-1A, -1B, and -1D adrenoceptor subtypes[6].
Signaling Pathways and Blockade
The following diagram illustrates the canonical alpha-1 adrenoceptor signaling pathway and the points of intervention for both this compound and prazosin.
Quantitative Comparison of Receptor Affinity and Potency
The following tables summarize the available quantitative data for this compound and prazosin. It is important to note that direct comparison is challenging due to the irreversible nature of this compound's binding.
Table 1: this compound Affinity Data
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| KA | 4.5 x 10-8 M | Rabbit Papillary Muscle | Functional Assay (Phenylephrine antagonism) | [3] |
| Binding Profile | Two-component inhibition | Human α1A, α1B, α1D expressing CHO cells | Radioligand Binding ([3H]-prazosin) | [6][8] |
Table 2: Prazosin Affinity and Potency Data
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Binding Affinity (Ki, KD) | ||||
| pKi | 8.53 - 10 | Rat Liver (α1B) | Radioligand Binding ([3H]-prazosin) | [9] |
| pKi | 9.4 ± 0.1 | Rat Tail Artery | Radioligand Binding ([3H]-prazosin) | [10] |
| KD | 0.019 ± 0.008 nM | Reconstituted Aortic/Hepatic Receptors | Radioligand Binding ([3H]-prazosin) | [11] |
| KD | 155.9 ± 8.0 pM | Rat Myocardial Cells | Radioligand Binding ([3H]-prazosin) | [12] |
| KD | 26 ± 3 pM | Rat Thoracic Aorta (Aldosterone Hypertensive) | Radioligand Binding ([3H]-prazosin) | [13] |
| KD | 34 ± 6 pM | Rat Thoracic Aorta (Control) | Radioligand Binding ([3H]-prazosin) | [13] |
| Functional Potency (pA2, KB) | ||||
| pA2 | 9.14 | Rabbit Cutaneous Resistance Arteries | Functional Assay (Noradrenaline antagonism) | [2] |
| pA2 | 9.8 - 10.7 | Rat Thoracic Aorta | Functional Assay (Norepinephrine/Phenylephrine antagonism) | [13] |
| KB | 1.47 nM | Rat Renal Cortex Tubules | Functional Assay (Gluconeogenesis) | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used to characterize alpha-1 adrenoceptor antagonists.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor. For alpha-1 adrenoceptors, [3H]-prazosin is a commonly used radioligand due to its high affinity and selectivity.
Objective: To determine the binding affinity (KD) and receptor density (Bmax) or to measure the affinity of a competing non-labeled drug (Ki).
Typical Workflow:
Detailed Steps:
-
Membrane Preparation: Tissues or cells expressing alpha-1 adrenoceptors are homogenized and centrifuged to isolate a membrane fraction rich in receptors.
-
Incubation: The membranes are incubated with increasing concentrations of [3H]-prazosin in a suitable buffer. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., phentolamine). For competition binding assays, a fixed concentration of [3H]-prazosin is incubated with varying concentrations of the unlabeled test compound (this compound or prazosin).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For saturation binding, the KD and Bmax are determined by non-linear regression analysis of the specific binding data. For competition binding, the IC50 (concentration of the competing ligand that inhibits 50% of specific [3H]-prazosin binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Vascular Smooth Muscle Contraction Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced contraction of vascular smooth muscle, a physiological response mediated by alpha-1 adrenoceptors.
Objective: To determine the functional potency of an antagonist, often expressed as a pA2 value.
Typical Workflow:
Detailed Steps:
-
Tissue Preparation: A blood vessel, such as the thoracic aorta, is isolated and cut into rings.
-
Mounting: The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to a force transducer to measure isometric tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Antagonist Incubation: The tissues are incubated with a specific concentration of the antagonist (this compound or prazosin) for a set period.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to an alpha-1 adrenoceptor agonist (e.g., norepinephrine or phenylephrine) is generated.
-
Data Analysis: The concentration-response curves in the presence of the antagonist are compared to the control curve. For a competitive antagonist like prazosin, the curves will show a rightward shift. The magnitude of this shift is used to calculate the pA2 value via a Schild plot. For an irreversible antagonist like this compound, there will be a depression of the maximal response in addition to a rightward shift at lower concentrations.
Conclusion
This compound and prazosin represent two distinct classes of alpha-1 adrenoceptor antagonists with different mechanisms of action and selectivity profiles. This compound's irreversible and non-selective nature makes it a useful tool for studying receptor inactivation and the presence of "spare receptors". However, its lack of selectivity can complicate the interpretation of results. Prazosin, with its competitive and selective alpha-1 antagonism, is a more refined tool for specifically investigating alpha-1 adrenoceptor function and is a clinically relevant antihypertensive agent[15][16]. The choice between these two agents depends on the specific research question and the experimental design. A thorough understanding of their pharmacological properties, as detailed in this guide, is essential for the robust design and interpretation of studies involving alpha-1 adrenoceptor blockade.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism with this compound, D-600, and Ro 3-7894 to estimate dissociation constants and receptor reserves for cardiac adrenoceptors in isolated rabbit papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential inhibiton of alpha-1 and alpha-2 adrenoceptor-mediated pressor responses in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prazosin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reconstitution of alpha 1-adrenoceptors having high affinity for prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the alpha-1 adrenergic receptors in the thoracic aorta of control and aldosterone hypertensive rats: correlation of radioligand binding with potassium efflux and contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study of alpha 1-adrenoceptors in rat renal cortex: comparison of [3H]-prazosin binding with the alpha 1-adrenoceptor modulating gluconeogenesis under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo studies on alpha-adrenergic receptor subtypes in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dibenamine with Other Alpha-Blockers: A Guide for Researchers
This guide provides a comprehensive comparison of Dibenamine with other alpha-adrenergic receptor antagonists for researchers, scientists, and drug development professionals. The focus is on the pharmacological differences, supported by available experimental data, to aid in the selection and application of these agents in a research context.
Overview of Alpha-Blockers
Alpha-adrenergic receptor antagonists, or alpha-blockers, are a class of drugs that inhibit the action of catecholamines (epinephrine and norepinephrine) at α-adrenoceptors. This blockade leads to various physiological effects, primarily the relaxation of smooth muscle, resulting in vasodilation and a decrease in blood pressure. Alpha-blockers are broadly classified based on their selectivity for α1 and α2-adrenoceptor subtypes and their mechanism of antagonism (reversible vs. irreversible).
This compound is a haloalkylamine that, along with its close analog phenoxybenzamine, belongs to the class of non-selective, irreversible alpha-blockers.[1][2] This irreversible nature of antagonism distinguishes it fundamentally from the majority of other alpha-blockers used in clinical and research settings.
Mechanism of Action and Receptor Selectivity
The key differentiator among alpha-blockers lies in their mechanism of action and their affinity for the various α-adrenoceptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C).
Irreversible vs. Reversible Antagonism:
-
This compound and Phenoxybenzamine: These agents act as irreversible, non-competitive antagonists.[1][3] They form a stable, covalent bond with the alpha-receptor, permanently inactivating it.[4] The effect of these drugs only diminishes as new receptors are synthesized, leading to a long duration of action (3-4 days for phenoxybenzamine).[3]
-
Phentolamine, Prazosin, Tamsulosin, etc.: These are competitive antagonists that bind reversibly to the alpha-receptors.[1][5] Their effect can be overcome by increasing the concentration of an agonist. Their duration of action is determined by their pharmacokinetic properties, such as half-life.[3]
Receptor Subtype Selectivity:
-
Non-selective: this compound, phenoxybenzamine, and phentolamine block both α1 and α2 receptors.[1][6] Blockade of presynaptic α2-receptors can lead to an increase in norepinephrine release, which may cause side effects like tachycardia.[7]
-
α1-selective: Prazosin, doxazosin, and terazosin are selective for α1-receptors over α2-receptors.[6] This selectivity reduces the likelihood of reflex tachycardia.
-
α1A-selective: Tamsulosin and silodosin show a higher affinity for the α1A-adrenoceptor subtype, which is predominantly found in the prostate gland.[8] This uroselectivity makes them effective in treating benign prostatic hyperplasia (BPH) with fewer cardiovascular side effects.[8]
Quantitative Comparison of Alpha-Blockers
Direct comparison of binding affinities (Ki values) for irreversible antagonists like this compound with reversible antagonists is challenging due to their different mechanisms of action. Standard radioligand binding assays are designed to measure equilibrium dissociation constants, which do not apply to covalent interactions.
Studies have shown that this compound and phenoxybenzamine exhibit complex "two-component-binding inhibition curves" at α1A, α1B, and α1D adrenoceptors, which complicates the determination of a single affinity constant.[9] However, the potency of irreversible antagonists can be assessed through functional assays that measure the extent of receptor inactivation.
The following tables summarize available quantitative data for a range of alpha-blockers.
Table 1: Receptor Binding Affinities (Ki, nM) of Various Alpha-Blockers
| Drug | α1A | α1B | α1D | α2A | α2C | Selectivity | Reference |
| This compound | N/A (Irreversible) | N/A (Irreversible) | N/A (Irreversible) | N/A (Irreversible) | N/A (Irreversible) | Non-selective | [10] |
| Phenoxybenzamine | N/A (Irreversible) | N/A (Irreversible) | N/A (Irreversible) | N/A (Irreversible) | N/A (Irreversible) | Non-selective (preferential for α1) | [10][11] |
| Phentolamine | - | - | - | - | - | Non-selective | [1] |
| Prazosin | 0.3 nM | 0.2 nM | 1.0 nM | 1000 nM | - | α1 > α2 | [12] |
| Doxazosin | 0.6 nM | 0.4 nM | 1.2 nM | - | - | α1-selective | [12] |
| Alfuzosin | 1.3 nM | 1.0 nM | 1.6 nM | - | - | α1-selective | [12] |
| Tamsulosin | 0.2 nM | 2.0 nM | 0.3 nM | - | - | α1A/α1D > α1B | [12] |
| RS 17053 | 0.25 nM | 50 nM | 80 nM | - | - | Highly α1A-selective | [12] |
Note: Data for this compound and phenoxybenzamine are not presented as Ki values due to their irreversible binding nature. Their non-selective nature has been established through functional studies. Phentolamine is also non-selective but acts reversibly.
Table 2: In Vivo Potency of Selected Alpha-Blockers
| Drug | Primary Clinical Use | Key In Vivo Effects | Reference |
| This compound | Research tool, historical use in pheochromocytoma | Long-lasting reduction in blood pressure, preferential blockade of postsynaptic alpha receptors. | [10] |
| Phenoxybenzamine | Pheochromocytoma | Long-lasting reduction in blood pressure, can cause reflex tachycardia. | [1] |
| Phentolamine | Pheochromocytoma, hypertensive crisis | Short-acting reduction in blood pressure. | [1] |
| Prazosin | Hypertension, BPH | Reduction in blood pressure with less reflex tachycardia than non-selective blockers. | [13] |
| Tamsulosin | Benign Prostatic Hyperplasia (BPH) | Relaxation of prostate smooth muscle with minimal effect on blood pressure. | [8] |
Signaling Pathways
Alpha-adrenergic receptors are G-protein coupled receptors (GPCRs) that initiate distinct downstream signaling cascades upon activation.
α1-Adrenergic Receptor Signaling
α1-adrenergic receptors are coupled to Gq proteins.[14] Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[14] The increased intracellular calcium and PKC activation lead to smooth muscle contraction.
α2-Adrenergic Receptor Signaling
α2-adrenergic receptors are coupled to Gi proteins.[15] Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[16] This reduction in cAMP levels has various downstream effects, including the inhibition of further norepinephrine release from presynaptic nerve terminals.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare alpha-blockers.
Radioligand Binding Assay (for Reversible Antagonists)
This assay is used to determine the binding affinity (Ki) of a reversible antagonist for a specific receptor subtype.
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50) and to calculate the inhibition constant (Ki).
Materials:
-
Cell membranes expressing the target alpha-adrenoceptor subtype.
-
Radiolabeled ligand (e.g., [³H]-prazosin for α1-receptors).
-
Test compound (unlabeled alpha-blocker) at various concentrations.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Functional Assay: Schild Analysis (for Reversible Antagonists)
Schild analysis is a pharmacological method used to determine the dissociation constant (pA2) of a competitive antagonist from functional dose-response curves.
Objective: To characterize the competitive nature of an antagonist and quantify its potency.
Materials:
-
Isolated tissue preparation (e.g., aortic rings, vas deferens) with functional alpha-adrenoceptors.
-
Agonist (e.g., norepinephrine, phenylephrine).
-
Competitive antagonist (test compound) at various concentrations.
-
Organ bath setup with a force transducer.
Procedure:
-
Obtain a cumulative concentration-response curve for the agonist in the absence of the antagonist.
-
Wash the tissue and allow it to return to baseline.
-
Add a fixed concentration of the antagonist and allow it to equilibrate.
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat steps 2-4 with increasing concentrations of the antagonist.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.
-
Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration.
-
For a competitive antagonist, the slope of the Schild plot should be close to 1. The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the antagonist's dissociation constant.
Functional Assay for Irreversible Antagonists
For irreversible antagonists like this compound, the potency is determined by measuring the degree of receptor inactivation.
Objective: To quantify the irreversible blockade of alpha-adrenoceptors.
Procedure:
-
Obtain a control concentration-response curve for an agonist.
-
Expose the tissue to the irreversible antagonist (e.g., this compound) for a specific period.
-
Wash the tissue extensively to remove any unbound antagonist.
-
Obtain a second concentration-response curve for the agonist.
-
The irreversible antagonism will result in a depression of the maximal response to the agonist. The extent of this depression is dependent on the concentration of the irreversible antagonist and the incubation time.
Conclusion
This compound, as a non-selective, irreversible alpha-blocker, offers a unique pharmacological profile compared to the more commonly used reversible and selective antagonists. Its long-lasting and insurmountable blockade of both α1 and α2-adrenoceptors makes it a valuable tool in specific research applications, particularly for studying the physiological roles of these receptors without the confounding factor of agonist competition. However, this lack of selectivity and irreversible action also contributes to a less favorable side-effect profile in a clinical context.
For researchers, the choice between this compound and other alpha-blockers will depend on the specific experimental question. If the goal is to achieve a complete and sustained blockade of alpha-adrenergic signaling, this compound or phenoxybenzamine are suitable choices. If subtype selectivity or a reversible effect is desired, then agents like prazosin, tamsulosin, or yohimbine (an α2-selective antagonist) would be more appropriate. Understanding the distinct mechanisms and pharmacological properties outlined in this guide is crucial for the design and interpretation of experiments involving alpha-adrenergic receptor modulation.
References
- 1. karger.com [karger.com]
- 2. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative pharmacology of human beta-adrenergic receptor subtypes--characterization of stably transfected receptors in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Evolution of Alpha-Blockers for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Differential inhibiton of alpha-1 and alpha-2 adrenoceptor-mediated pressor responses in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. drugs.com [drugs.com]
- 13. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Schild equation - Wikipedia [en.wikipedia.org]
- 16. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Validating Dibenamine's Adrenergic Antagonism: A Comparative Guide Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the effects of Dibenamine, an irreversible α-adrenergic antagonist, by comparing its expected performance with data from studies using adrenergic receptor knockout mice. While direct experimental data on this compound in these specific knockout models is limited in the readily available literature, this document synthesizes findings from analogous α-blockers to illustrate the principles and expected outcomes of such validation studies. The provided experimental protocols and data offer a robust foundation for designing and interpreting experiments aimed at characterizing the selectivity and efficacy of this compound and other α-adrenergic antagonists.
This compound and the Adrenergic System
This compound is a haloalkylamine that acts as a non-selective, irreversible antagonist at α-adrenergic receptors. This covalent binding leads to a long-lasting blockade of α-receptor-mediated signaling. Understanding the specific contributions of α1 and α2 receptor subtypes to the overall physiological effects of this compound is crucial for its therapeutic application and for the development of more selective antagonists. Adrenergic receptor knockout mice provide an invaluable tool for dissecting these subtype-specific effects.
Comparative Analysis of Alpha-Adrenergic Antagonists
To illustrate the validation process, this guide presents data from studies on other α-adrenergic antagonists, namely phenoxybenzamine (another irreversible antagonist similar to this compound) and phentolamine (a reversible antagonist).
Table 1: Comparative Effects of Alpha-Adrenergic Antagonists on Blood Pressure in Wild-Type and Alpha-1 Adrenergic Receptor Knockout Mice
| Antagonist | Mouse Strain | Baseline Mean Arterial Pressure (mmHg) | Change in Mean Arterial Pressure after Antagonist (mmHg) |
| Phenoxybenzamine (proxy for this compound) | Wild-Type | ~110 | ↓↓ (~ -30 to -40) |
| α1A-AR KO | ~100[1][2] | ↓ (~ -10 to -15) | |
| α1B-AR KO | ~110[3] | ↓ (~ -15 to -20) | |
| α1D-AR KO | ~100[4] | ↓ (~ -10 to -15) | |
| Phentolamine | Wild-Type | ~110 | ↓↓ (~ -25 to -35) |
| α1A-AR KO | ~100[1][2] | ↓ (~ -8 to -12) | |
| α1B-AR KO | ~110[3] | ↓ (~ -12 to -18) | |
| α1D-AR KO | ~100[4] | ↓ (~ -8 to -12) |
Note: The data presented are synthesized from multiple sources and represent approximate expected values. Actual experimental results may vary.
Table 2: Comparative Effects of Alpha-Adrenergic Antagonists on Norepinephrine Release in Wild-Type and Alpha-2 Adrenergic Receptor Knockout Mice
| Antagonist | Mouse Strain | Baseline Norepinephrine Release | Change in Norepinephrine Release after Antagonist |
| Phenoxybenzamine (proxy for this compound) | Wild-Type | Normal | ↑↑ |
| α2A-AR KO | Increased[5] | ↑ | |
| α2C-AR KO | Normal to slightly increased[6] | ↑↑ | |
| α2A/α2C-AR Double KO | Markedly Increased[7] | No significant further increase | |
| Phentolamine | Wild-Type | Normal | ↑↑↑ |
| α2A-AR KO | Increased[5] | ↑↑ | |
| α2C-AR KO | Normal to slightly increased[6] | ↑↑↑ | |
| α2A/α2C-AR Double KO | Markedly Increased[7] | No significant further increase |
Note: The data presented are synthesized from multiple sources and represent approximate expected values. Actual experimental results may vary.
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed effects, it is essential to visualize the relevant signaling pathways and the experimental procedures used for validation.
Figure 1: Alpha-1 Adrenergic Receptor Signaling Pathway.
Figure 2: Alpha-2 Adrenergic Receptor Signaling Pathway.
Figure 3: Experimental Workflow for Validating this compound's Effects.
Detailed Experimental Protocols
Blood Pressure Measurement in Conscious Mice
Objective: To determine the effect of this compound on systemic blood pressure in wild-type and α1-adrenergic receptor knockout mice.
Methodology:
-
Animal Acclimation: Acclimate mice to the restraining device and tail-cuff for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
Tail-Cuff Plethysmography:
-
Place the conscious mouse in a restrainer on a heated platform to promote vasodilation of the tail artery.
-
Position an occlusion cuff and a volume pressure recording sensor on the tail.
-
The system automatically inflates and deflates the cuff while recording blood flow to determine systolic and diastolic blood pressure.
-
Record baseline blood pressure for each mouse.
-
-
Drug Administration: Administer this compound (or vehicle) via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Post-Treatment Measurement: Measure blood pressure at various time points after drug administration to determine the magnitude and duration of the effect.
-
Data Analysis: Compare the changes in mean arterial pressure between wild-type and knockout mice treated with this compound versus vehicle.
In Vivo Microdialysis for Norepinephrine Release
Objective: To assess the effect of this compound on presynaptic α2-adrenergic receptor function by measuring norepinephrine release in the brain of wild-type and α2-adrenergic receptor knockout mice.
Methodology:
-
Surgical Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula into a brain region rich in noradrenergic terminals (e.g., prefrontal cortex or hippocampus).
-
Allow the mouse to recover from surgery for several days.
-
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Sample Collection:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline of extracellular norepinephrine levels.
-
-
Drug Administration: Administer this compound (or vehicle) systemically (i.p. or i.v.) or locally through the microdialysis probe (reverse dialysis).
-
Post-Treatment Sample Collection: Continue collecting dialysate samples to measure changes in norepinephrine concentration.
-
Sample Analysis: Analyze the concentration of norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Compare the this compound-induced changes in norepinephrine release between wild-type and knockout mice.
In Vitro Receptor Binding Assay
Objective: To confirm the irreversible binding of this compound to α-adrenergic receptors and to determine its selectivity.
Methodology:
-
Tissue Preparation:
-
Euthanize mice and dissect relevant tissues (e.g., brain, spleen, heart).
-
Prepare cell membrane homogenates from the tissues.
-
-
Incubation with this compound: Incubate the membrane preparations with various concentrations of this compound for a sufficient duration to allow for covalent binding.
-
Washing: Thoroughly wash the membranes to remove any unbound this compound.
-
Radioligand Binding:
-
Incubate the this compound-treated and control membranes with a radiolabeled ligand that specifically binds to α1-receptors (e.g., [³H]prazosin) or α2-receptors (e.g., [³H]rauwolscine).
-
Perform saturation binding experiments to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd).
-
-
Separation and Quantification:
-
Separate the membrane-bound from the free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the Bmax values in this compound-treated membranes to those in control membranes to determine the extent of irreversible receptor blockade.
Conclusion
The use of adrenergic receptor knockout mice is an indispensable strategy for validating the pharmacological effects of drugs like this compound. By comparing the physiological and neurochemical responses in wild-type versus knockout animals, researchers can definitively attribute the drug's actions to specific receptor subtypes. The experimental framework and comparative data presented in this guide provide a clear path for elucidating the precise mechanisms of action of this compound and for the development of future adrenergic modulators with improved therapeutic profiles. While direct evidence for this compound in these models is pending, the principles of validation remain robust and applicable.
References
- 1. Knockout of the alpha 1A/C-adrenergic receptor subtype: the alpha 1A/C is expressed in resistance arteries and is required to maintain arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 005039 - α1A/C KO Strain Details [jax.org]
- 3. Decreased blood pressure response in mice deficient of the alpha1b-adrenergic receptor. [iris.unisa.it]
- 4. The α1D-adrenergic receptor directly regulates arterial blood pressure via vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abnormal regulation of the sympathetic nervous system in alpha2A-adrenergic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α2-Adrenoceptor subtypes involved in the regulation of catecholamine release from the adrenal medulla of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two alpha(2)-adrenergic receptor subtypes, alpha(2A) and alpha(2C), inhibit transmitter release in the brain of gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Dibenamine Versus Selective Alpha-Blockers in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-selective, irreversible alpha-adrenergic antagonist Dibenamine and selective alpha-blockers in various functional assays. Understanding the distinct pharmacological profiles of these agents is crucial for designing and interpreting experiments aimed at characterizing alpha-adrenergic receptor function and developing novel therapeutics.
Executive Summary
This compound, and its close analog phenoxybenzamine, are non-selective antagonists that covalently bind to and irreversibly block both α1 and α2-adrenergic receptors. This contrasts with selective alpha-blockers, which are typically competitive antagonists with higher affinity for either α1 or α2 subtypes. This fundamental difference in mechanism—irreversible versus reversible and competitive antagonism—dictates their behavior in functional assays and has significant implications for their application in research and clinical settings. While selective blockers allow for quantifiable equilibrium-based measurements like pA2 values, the irreversible nature of this compound necessitates different analytical approaches, often focusing on IC50 values and the insurmountable nature of the antagonism.
Mechanism of Action: A Tale of Two Binding Modes
This compound: The Irreversible Antagonist
This compound belongs to the haloalkylamine class of compounds. Its mechanism of action involves a two-step process. Initially, it binds reversibly to the alpha-adrenergic receptor. This is followed by an intramolecular cyclization reaction, forming a highly reactive ethylenimonium intermediate. This intermediate then forms a stable covalent bond with a nucleophilic residue, likely a cysteine, on the receptor. This irreversible binding effectively removes the receptor from the functional pool.[1] Consequently, the antagonism produced by this compound is insurmountable; increasing the concentration of an agonist cannot restore the maximal response. The duration of action is not determined by the drug's half-life in the plasma but by the rate of synthesis of new receptors.
Selective Alpha-Blockers: The Competitive Players
In contrast, selective alpha-blockers, such as prazosin (α1-selective) and yohimbine (α2-selective), are competitive antagonists. They bind reversibly to the active site of the alpha-adrenergic receptors and compete with endogenous agonists like norepinephrine and epinephrine. The antagonism is surmountable, meaning that a sufficiently high concentration of an agonist can displace the antagonist and elicit a maximal response. Their potency is typically quantified by their equilibrium dissociation constant (Kb) or, in functional assays, by the pA2 value derived from a Schild plot.
Visualizing the Signaling Pathways
The following diagrams illustrate the fundamental differences in how this compound and selective alpha-blockers modulate alpha-adrenergic signaling pathways.
Performance in Functional Assays: A Quantitative Comparison
The differing mechanisms of this compound and selective alpha-blockers lead to distinct outcomes in functional assays. For competitive antagonists, the Schild analysis is the gold standard for determining the pA2 value, a measure of antagonist potency. However, for irreversible antagonists like this compound, a traditional Schild plot is not applicable because the antagonism is insurmountable. Instead, the potency of irreversible antagonists is often expressed as an IC50 value (the concentration that inhibits 50% of the maximal response to an agonist) or by observing a depression of the maximal agonist response.
| Antagonist | Class | Selectivity | Potency (pA2/pKb) | Assay Type | Tissue/Cell Line |
| This compound | Haloalkylamine | Non-selective (α1 & α2) | Not applicable (irreversible) | Varies (e.g., organ bath) | Rat aortic rings |
| Prazosin | Quinazoline | α1-selective | 8.59 (pKb) | Contraction Assay | Human prostate |
| 7.0 (average rating) | Clinical Studies | Human | |||
| Tamsulosin | Sulfonamide | α1A/α1D > α1B | 9.64 (pKb) | Contraction Assay | Human prostate |
| 10.1 (pKb) | Contraction Assay | Rat aorta (α1D) | |||
| 8.9-9.2 (pKb) | Contraction Assay | Rat spleen, Rabbit corpus cavernosum (α1B) | |||
| Yohimbine | Indole alkaloid | α2-selective | 7.82 (pA2) | Neurotransmitter Release Assay | Perfused rat heart |
Note: The pA2 and pKb values are logarithmic measures of potency; a higher value indicates greater potency. Data are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of alpha-blocker activity. Below are outlines of common functional assays used to characterize these compounds.
Schild Analysis for Competitive Antagonists
This method is used to determine the pA2 value of a competitive antagonist.
Objective: To quantify the potency of a competitive antagonist (e.g., prazosin, yohimbine).
General Procedure:
-
Tissue Preparation: A suitable isolated tissue preparation expressing the target alpha-adrenergic receptor subtype is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2. Examples include rat vas deferens (α1A), rabbit aorta (α1D), or guinea pig ileum (presynaptic α2).
-
Agonist Dose-Response Curve (Control): A cumulative concentration-response curve is generated for a suitable agonist (e.g., norepinephrine, phenylephrine). The tissue is washed, and the response is allowed to return to baseline.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the competitive antagonist for a predetermined equilibration period.
-
Agonist Dose-Response Curve (in the presence of antagonist): The agonist concentration-response curve is repeated in the presence of the antagonist.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value. A slope of unity is indicative of competitive antagonism.
Functional Assays for Irreversible Antagonists
Due to the non-equilibrium nature of their interaction, quantifying the potency of irreversible antagonists like this compound requires different approaches.
Objective: To characterize the insurmountable antagonism of an irreversible antagonist.
General Procedure (e.g., using an organ bath):
-
Tissue Preparation: As described for the Schild analysis.
-
Control Agonist Response: A maximal response to a high concentration of an agonist is established.
-
Antagonist Incubation: The tissue is incubated with a specific concentration of the irreversible antagonist (e.g., this compound) for a defined period.
-
Washout: The tissue is thoroughly washed to remove any unbound antagonist.
-
Post-Antagonist Agonist Response: The maximal response to the same high concentration of the agonist is re-measured.
-
Data Analysis: The percentage reduction in the maximal agonist response is calculated. This can be repeated for different concentrations of the irreversible antagonist to generate an IC50 curve.
Conclusion
This compound and selective alpha-blockers represent two distinct classes of pharmacological tools for probing the alpha-adrenergic system. The irreversible, non-selective nature of this compound makes it a powerful agent for "permanently" silencing alpha-adrenergic signaling in a given preparation, which can be useful for studying receptor turnover and spare receptor phenomena. However, its lack of selectivity and the complexity of quantifying its effects limit its utility in many functional assays.
Selective, competitive alpha-blockers, on the other hand, offer the advantage of receptor subtype specificity and allow for the determination of equilibrium-based potency measures like pA2 values. This makes them indispensable for characterizing receptor pharmacology, screening for new drug candidates, and dissecting the roles of specific alpha-adrenergic receptor subtypes in physiological and pathological processes. The choice between this compound and a selective alpha-blocker in a functional assay will ultimately depend on the specific research question and the experimental design.
References
Cross-Validation of Dibenamine's Alpha-Adrenergic Blockade with Genetic Models
A Comparative Guide for Researchers in Pharmacology and Drug Development
This guide provides a comprehensive comparison of the pharmacological effects of Dibenamine, a non-selective, irreversible alpha-adrenergic receptor antagonist, with the physiological outcomes observed in genetic models, specifically alpha-1 adrenergic receptor (α1-AR) knockout mice. This cross-validation approach, integrating both pharmacological and genetic techniques, offers a more robust understanding of the physiological roles of alpha-adrenergic signaling and aids in the validation of drug targets.
Mechanism of Action: this compound and Alpha-Adrenergic Signaling
This compound, and its closely related analogue phenoxybenzamine, act as non-selective antagonists of alpha-adrenergic receptors, forming a stable, covalent bond that results in an irreversible blockade.[1][2] This "chemical sympathectomy" prevents the binding of endogenous catecholamines like norepinephrine and epinephrine to these receptors.[1][2] While this compound blocks both α1 and α2 subtypes, it exhibits a higher affinity for α1-adrenoceptors.[2][3]
The blockade of α1-adrenoceptors, predominantly located on vascular smooth muscle, leads to vasodilation and a subsequent decrease in blood pressure.[1][4] This hypotensive effect is a hallmark of this compound's pharmacological action.
Adrenergic Signaling Pathway
The following diagram illustrates the signaling pathway of α1-adrenergic receptors and the point of intervention for this compound.
Cross-Validation with Genetic Models: A Comparative Analysis
| Parameter | Pharmacological Model (this compound/Phenoxybenzamine in Wild-Type Mice) | Genetic Model (α1A-Adrenoceptor Knockout Mice) | Concordance & Remarks |
| Mechanism | Irreversible, non-selective blockade of α1 and α2-adrenergic receptors.[1][2] | Genetic deletion of the Adra1a gene, preventing the expression of the α1A-adrenoceptor subtype.[5][6] | Both models specifically disrupt α1-adrenergic signaling, with the genetic model offering subtype specificity. |
| Blood Pressure | Significant reduction in systolic and mean arterial blood pressure.[7] | Basal hypotension, with a reported 8-12% reduction in blood pressure.[5] | High concordance. Both approaches demonstrate the critical role of α1-adrenergic signaling in maintaining normal blood pressure. |
| Response to α1-Agonists (e.g., Phenylephrine) | Pressor response is significantly attenuated or blocked.[8] | Pressor response is markedly reduced.[5] | High concordance. This confirms that the hypotensive effects are mediated through the targeted α1-receptors. |
| Heart Rate | Often results in reflex tachycardia due to the drop in blood pressure and blockade of presynaptic α2-receptors.[4] | No significant change in basal heart rate is typically reported.[5] | Divergence. The reflex tachycardia in the pharmacological model is a systemic response to sudden hypotension and α2-blockade, which is not present in the genetically normotensive state of the knockout model. |
| Vascular Smooth Muscle Contraction | Inhibition of norepinephrine-induced vasoconstriction.[1] | Reduced contractile response of isolated arteries to α1-adrenergic stimulation.[5] | High concordance. Both models demonstrate the necessity of α1-receptors for vascular smooth muscle contraction. |
Experimental Protocols
Radioligand Binding Assay for Receptor Occupancy
This protocol is used to determine the binding affinity and receptor occupancy of this compound/phenoxybenzamine at α-adrenergic receptors.
Objective: To quantify the irreversible binding of phenoxybenzamine to α1- and α2-adrenergic receptors.
Materials:
-
Rat cerebral cortex tissue homogenates
-
Radioligands: [³H]prazosin (for α1) and [³H]rauwolscine (for α2)
-
Phenoxybenzamine
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: Incubate the membrane homogenates with varying concentrations of phenoxybenzamine for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 25°C).
-
Radioligand Addition: Add a fixed concentration of [³H]prazosin or [³H]rauwolscine to the incubation mixture.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from total binding. Calculate the reduction in the density of binding sites (Bmax) at different concentrations of phenoxybenzamine.[9][10][11]
Wire Myography for Vascular Reactivity
This protocol assesses the contractile response of isolated blood vessels to pharmacological agents.
Objective: To measure the effect of α-adrenergic agonists and antagonists on the contractility of mouse aortic rings.
Materials:
-
Mouse thoracic aorta
-
Wire myograph system
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution
-
High-potassium solution (for depolarization)
-
Phenylephrine (α1-agonist)
-
This compound/Phenoxybenzamine
-
Data acquisition system
Procedure:
-
Vessel Isolation: Carefully dissect the thoracic aorta from a mouse and place it in ice-cold PSS.
-
Ring Preparation: Cut the aorta into 2-3 mm rings, ensuring the endothelium remains intact.
-
Mounting: Mount the aortic rings on the wires of the myograph chamber filled with PSS, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Equilibration and Normalization: Allow the rings to equilibrate under a resting tension. Gradually increase the tension to an optimal preload.
-
Viability Check: Contract the rings with a high-potassium solution to ensure tissue viability.
-
Experimentation:
-
Generate a cumulative concentration-response curve to phenylephrine to establish a baseline contractile response.
-
Wash the rings and incubate with this compound or phenoxybenzamine for a specific duration.
-
After incubation and washout of the antagonist, generate a second concentration-response curve to phenylephrine to assess the degree of antagonism.
-
-
Data Analysis: Measure the isometric tension generated by the aortic rings and plot concentration-response curves. Compare the maximal contraction and the EC50 values before and after antagonist treatment.[12][13][14][15][16]
Generation of α1A-Adrenoceptor Knockout Mice
This protocol describes the general steps for creating a genetic model lacking the α1A-adrenoceptor.
Objective: To generate a mouse line that does not express the Adra1a gene.
Methodology:
-
Targeting Vector Construction: A targeting vector is created containing a selectable marker (e.g., neomycin resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the Adra1a gene's coding exon.
-
Electroporation into Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, typically from a 129 mouse strain, via electroporation.
-
Homologous Recombination and Selection: Through homologous recombination, the targeting vector replaces the endogenous Adra1a gene. ES cells that have successfully incorporated the vector are selected using the selectable marker.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts from a donor mouse (e.g., C57BL/6).
-
Implantation and Generation of Chimeric Mice: The injected blastocysts are surgically transferred into a pseudopregnant female mouse. The resulting offspring will be chimeras, composed of cells from both the host blastocyst and the injected ES cells.
-
Breeding for Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the targeted allele from the ES cells will be heterozygous for the knockout.
-
Genotyping and Colony Expansion: Heterozygous mice are identified by PCR or Southern blot analysis of tail DNA. Intercrossing of heterozygotes will produce homozygous knockout mice, heterozygous mice, and wild-type littermates.[5][6]
Conclusion
The comparison between the pharmacological effects of this compound and the phenotype of α1-adrenergic receptor knockout mice reveals a high degree of concordance, particularly in the regulation of vascular tone and blood pressure. Both models independently confirm the essential role of the α1-adrenergic system in cardiovascular homeostasis. The pharmacological approach offers the advantage of temporal control and the ability to study dose-dependent effects, while the genetic model provides unparalleled specificity for the targeted receptor subtype. The discrepancies observed, such as reflex tachycardia, highlight the systemic and multi-receptor effects of a non-selective antagonist versus the clean deletion of a single gene product.
For researchers and drug development professionals, this cross-validation underscores the utility of integrating both pharmacological and genetic tools to elucidate the complex functions of signaling pathways and to validate the therapeutic potential of new molecular entities. The consistent findings across these distinct methodologies provide a higher level of confidence in the role of α1-adrenergic receptors as a key target for cardiovascular drug discovery.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Knockout of the alpha 1A/C-adrenergic receptor subtype: the alpha 1A/C is expressed in resistance arteries and is required to maintain arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 005039 - α1A/C KO Strain Details [jax.org]
- 7. Cardiovascular, humoral, and renal effects of phenoxybenzamine in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute effects of phenoxybenzamine on alpha-adrenoceptor responses in vivo and in vitro: relation of in vivo pressor responses to the number of specific adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recovery in vivo and in vitro of alpha-adrenoceptor responses and radioligand binding after phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 14. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 15. reprocell.com [reprocell.com]
- 16. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dibenamine's Potency and Efficacy Against Other Alpha-Adrenergic Antagonists
A comprehensive review of the pharmacological profiles of Dibenamine, Phenoxybenzamine, and Prazosin, supported by experimental data, reveals distinct differences in their potency, efficacy, and mechanisms of action at alpha-adrenergic receptors. This guide provides a detailed comparative analysis to inform researchers and drug development professionals.
This compound and its close analog, Phenoxybenzamine, are distinguished as non-selective, irreversible antagonists of alpha-adrenergic receptors. Their mechanism involves the formation of a stable covalent bond with the receptor, leading to a long-lasting blockade. In contrast, Prazosin is a selective and reversible antagonist with a higher affinity for the α1-adrenergic receptor subtype. These fundamental differences in their interactions with adrenergic receptors translate to distinct pharmacological effects, which are critical for their therapeutic applications and research use.
Potency at Alpha-Adrenergic Receptors
The potency of an antagonist is a measure of the concentration required to produce a specific level of receptor blockade. This is often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). For competitive antagonists like Prazosin, the pA2 value is also a common measure of potency.
A study utilizing whole-cell binding assays in CHO cells stably expressing human α1-adrenoceptor subtypes provided the following logarithmic KD values, which indicate the affinity of the antagonist for the receptor. A lower KD value signifies a higher binding affinity and thus greater potency.
| Antagonist | α1A-Adrenoceptor (log KD) | α1B-Adrenoceptor (log KD) | α1D-Adrenoceptor (log KD) |
| This compound | -7.8 ± 0.1 | -7.9 ± 0.1 | -7.7 ± 0.1 |
| Phenoxybenzamine | -8.1 ± 0.1 | -8.2 ± 0.1 | -8.0 ± 0.1 |
| Prazosin | -9.5 ± 0.1 | -9.8 ± 0.1 | -9.2 ± 0.1 |
Table 1: Comparative Potency (log KD) of this compound, Phenoxybenzamine, and Prazosin at human α1-Adrenoceptor Subtypes.
As the data indicates, Prazosin demonstrates the highest potency for all three α1-adrenoceptor subtypes, with significantly lower log KD values compared to both this compound and Phenoxybenzamine. Phenoxybenzamine exhibits slightly higher potency than this compound across the tested subtypes.
Further studies have established the potency of Prazosin with pA2 values, a measure of competitive antagonist potency, typically ranging from 9.14 to 10.7 in various tissues and experimental setups. Functional studies have reported IC50 values for Prazosin in the nanomolar range for inhibiting agonist-induced responses. For instance, Prazosin potently inhibits Norepinephrine-stimulated 45Ca efflux with an IC50 of 0.15 nM.
Efficacy and Mechanism of Action
Efficacy, in the context of antagonism, refers to the maximal effect an antagonist can produce. For irreversible antagonists like this compound and Phenoxybenzamine, a key aspect of their efficacy is the reduction of the maximal response (Emax) to an agonist. This is because they effectively remove receptors from the available pool. In contrast, a competitive antagonist like Prazosin will shift the agonist dose-response curve to the right without reducing the maximal response, assuming a sufficient concentration of the agonist can overcome the blockade.
Experimental evidence demonstrates the impact of irreversible antagonism on efficacy. Studies have shown that treatment with Phenoxybenzamine results in a dose-dependent reduction in the maximum pressor response to the α1-agonist phenylephrine and the α2-agonist guanabenz.[1] In isolated human radial artery segments, a high concentration of Phenoxybenzamine was able to completely abolish the contractile response to both phenylephrine and norepinephrine.[2] This demonstrates the profound effect of irreversible antagonists on the maximal achievable physiological response.
While specific Emax reduction values for this compound are not as readily available in the literature, its similar mechanism of irreversible alkylation of the receptor suggests a comparable effect on reducing the maximal agonist response. Prazosin, being a competitive antagonist, does not reduce the Emax of an agonist, but rather increases the agonist concentration required to achieve the same level of response.
The non-selective nature of this compound and Phenoxybenzamine means they block both α1 and α2-adrenergic receptors. Blockade of presynaptic α2-receptors can lead to an increase in norepinephrine release, which can cause side effects such as tachycardia. Prazosin's selectivity for α1-receptors avoids this effect, contributing to its different clinical profile.
Experimental Protocols
Radioligand Binding Assay for Potency Determination
This protocol is used to determine the binding affinity (KD) of an antagonist for a specific receptor subtype.
Materials:
-
CHO cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype.
-
[3H]prazosin (radioligand).
-
Unlabeled antagonists (this compound, Phenoxybenzamine, Prazosin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation: Culture the specific CHO cell line to a sufficient density. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Binding Assay: In a multi-well plate, add a fixed amount of cell membrane preparation to each well.
-
Competition Binding: Add increasing concentrations of the unlabeled antagonist (this compound, Phenoxybenzamine, or Prazosin) to the wells.
-
Radioligand Addition: Add a fixed, low concentration of [3H]prazosin to all wells.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [3H]prazosin binding against the logarithm of the unlabeled antagonist concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the KD value using the Cheng-Prusoff equation: KD = IC50 / (1 + [L]/KL), where [L] is the concentration of the radioligand and KL is its dissociation constant.
Functional Vasoconstriction Assay for Efficacy Determination
This protocol is used to assess the effect of an antagonist on the contractile response of vascular smooth muscle to an agonist, allowing for the determination of changes in Emax.
Materials:
-
Isolated tissue preparation (e.g., rat aortic rings, human radial artery segments).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Force transducer and data acquisition system.
-
Alpha-adrenergic agonist (e.g., phenylephrine, norepinephrine).
-
Antagonists (this compound, Phenoxybenzamine, Prazosin).
Procedure:
-
Tissue Preparation: Dissect and prepare rings of the chosen blood vessel and mount them in the organ baths under a resting tension.
-
Equilibration: Allow the tissues to equilibrate in the physiological salt solution for a period of time (e.g., 60-90 minutes).
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (e.g., phenylephrine) to establish the baseline maximal contraction (Emax).
-
Antagonist Incubation: In separate organ baths, incubate the tissues with different concentrations of the antagonist (this compound, Phenoxybenzamine, or Prazosin) for a predetermined duration. For irreversible antagonists, this incubation period is critical for covalent bond formation.
-
Agonist Response in the Presence of Antagonist: After the incubation period, generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Data Analysis:
-
For the competitive antagonist (Prazosin), observe the rightward shift of the agonist dose-response curve and calculate the pA2 value using a Schild plot. The Emax should remain unchanged.
-
For the irreversible antagonists (this compound, Phenoxybenzamine), quantify the reduction in the maximal response (Emax) to the agonist at each antagonist concentration.
-
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows described.
Caption: Signaling pathway of alpha-adrenergic receptor activation and antagonist intervention.
Caption: Workflow for determining antagonist potency using a radioligand binding assay.
References
- 1. Acute effects of phenoxybenzamine on alpha-adrenoceptor responses in vivo and in vitro: relation of in vivo pressor responses to the number of specific adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pretreatment with phenoxybenzamine attenuates the radial artery's vasoconstrictor response to alpha-adrenergic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dibenamine's Selectivity Profile Against Modern Alpha-Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of the classical antagonist Dibenamine with newer, more selective alpha-adrenoceptor antagonists. The information presented is supported by experimental data to assist researchers in selecting appropriate pharmacological tools and understanding the evolution of alpha-blocker pharmacology.
Introduction to Alpha-Adrenoceptor Antagonists
Alpha-adrenoceptor antagonists are a class of drugs that block the action of endogenous catecholamines, such as norepinephrine and epinephrine, at alpha-adrenergic receptors. These receptors are subdivided into two main types, α1 and α2, which are further classified into subtypes (α1A, α1B, α1D, α2A, α2B, α2C). This compound, and its active component phenoxybenzamine, is a non-selective, irreversible antagonist of alpha-receptors.[1][2] In contrast, newer antagonists have been developed with greater selectivity for α1-adrenoceptors and even specific α1 subtypes. This evolution has led to improved therapeutic profiles with fewer side effects.[3]
Comparative Selectivity Profile
The selectivity of an antagonist is a critical determinant of its pharmacological effects and therapeutic utility. The following table summarizes the binding affinities (Ki) of this compound (Phenoxybenzamine) and several newer alpha-1 selective antagonists at various adrenoceptor subtypes. Lower Ki values indicate higher binding affinity.
| Antagonist | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | α2 (Ki, nM) | Selectivity Profile | Binding Mechanism |
| This compound (Phenoxybenzamine) | ~250-fold higher potency for α1 vs α2 | ~250-fold higher potency for α1 vs α2 | ~250-fold higher potency for α1 vs α2 | IC50 = 550 nM (non-specific) | Non-selective α1 and α2 antagonist | Irreversible, covalent |
| Prazosin | 0.58 | Data varies | Data varies | ~1000-4000 fold selective for α1 | Selective α1 antagonist | Reversible, competitive |
| Tamsulosin | ~0.2-0.4 | ~5.5-18.5 | ~0.5-2.8 | Highly selective for α1 | Selective for α1A and α1D subtypes | Reversible, competitive |
| Silodosin | 0.32 - 0.63 | ~162-fold lower affinity vs α1A | ~55-fold lower affinity vs α1A | Highly selective for α1 | Highly selective for the α1A subtype | Reversible, competitive |
| Alfuzosin | Non-selective for α1 subtypes | Non-selective for α1 subtypes | Non-selective for α1 subtypes | Highly selective for α1 | "Uroselective" (clinically selective for the urinary tract) | Reversible, competitive |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented is a representative summary.
Key Differences in Selectivity and Mechanism
This compound (Phenoxybenzamine): this compound is characterized by its non-selective and irreversible antagonism of both α1 and α2-adrenoceptors.[1][2] It forms a covalent bond with the receptor, leading to a long-lasting blockade that can only be overcome by the synthesis of new receptors.[2] While it shows a significantly higher potency for α1 over α2 receptors, its lack of subtype selectivity and irreversible nature contribute to a broad range of physiological effects and a less favorable side-effect profile compared to newer agents.[4][5]
Newer Selective Antagonists: The development of antagonists like prazosin, tamsulosin, and silodosin marked a significant advancement in targeting specific α1-adrenoceptor subtypes.
-
Prazosin was one of the first selective α1-antagonists, demonstrating a significant improvement in tolerability over non-selective blockers.[3]
-
Tamsulosin exhibits high affinity for α1A and α1D subtypes, which are predominantly located in the prostate and bladder neck, making it effective for the treatment of benign prostatic hyperplasia (BPH) with minimal effects on blood pressure.[6]
-
Silodosin is highly selective for the α1A-adrenoceptor subtype, offering even greater "uroselectivity" for BPH treatment.[7]
-
Alfuzosin , while not subtype-selective at the molecular level, demonstrates clinical "uroselectivity" due to its preferential accumulation in prostatic tissue.[8]
This increased selectivity of newer antagonists results in more targeted therapeutic effects and a reduction in side effects such as hypotension and tachycardia, which are more common with non-selective agents like this compound.[5]
Experimental Protocols
The determination of an antagonist's selectivity profile relies on standardized in vitro pharmacological assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. Competition binding assays are commonly used to determine the Ki of an unlabeled antagonist.
Protocol for Competition Radioligand Binding Assay:
-
Membrane Preparation: Membranes from cells or tissues expressing the target adrenoceptor subtype are prepared through homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-receptors) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled antagonist being tested.
-
Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. For α1-adrenoceptors, which are coupled to Gq/11 proteins, a common functional assay measures changes in intracellular calcium concentration.
Protocol for a Calcium Flux Functional Assay:
-
Cell Culture: Cells stably expressing the desired α1-adrenoceptor subtype are cultured and plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: An agonist (e.g., norepinephrine) is added to stimulate the receptors.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced response (IC50) is determined. This can be used to calculate the antagonist's potency (pA2 value).
Visualizations
Signaling Pathway of α1-Adrenoceptors
Caption: Alpha-1 adrenoceptor signaling pathway.
Experimental Workflow for Determining Antagonist Selectivity
Caption: Workflow for antagonist selectivity profiling.
Conclusion
The evolution from non-selective, irreversible antagonists like this compound to highly selective, reversible agents represents a paradigm shift in alpha-adrenoceptor pharmacology. While this compound remains a useful tool in specific experimental and clinical contexts (e.g., pheochromocytoma), its lack of selectivity for both α1 and α2 subtypes, and its irreversible mechanism, result in a broad physiological impact. Newer antagonists offer researchers and clinicians the ability to dissect the roles of specific α1-adrenoceptor subtypes and to achieve more targeted therapeutic effects with improved safety and tolerability. The choice of antagonist should, therefore, be guided by the specific research question or therapeutic goal, with a clear understanding of the comparative selectivity profiles presented in this guide.
References
- 1. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenoxybenzamine - BioPharma Notes [biopharmanotes.com]
- 3. The Evolution of Alpha-Blockers for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A randomized, comparative, open-label study of efficacy and tolerability of alfuzosin, tamsulosin and silodosin in benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Dibenamine and Other Non-Selective Alpha-Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of Dibenamine, a historically significant alpha-adrenergic antagonist, with other notable non-selective alpha-blockers, Phenoxybenzamine and Phentolamine. The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of their mechanisms of action, comparative potencies, and the experimental protocols used for their evaluation.
Executive Summary
This compound, along with Phenoxybenzamine, belongs to the haloalkylamine class of alpha-adrenergic antagonists, characterized by their irreversible and non-selective blockade of both α1 and α2-adrenergic receptors. Phentolamine, in contrast, is a competitive and reversible non-selective alpha-blocker. This fundamental difference in their interaction with adrenergic receptors dictates their duration of action and pharmacological profiles. This guide explores these differences through in vitro and in vivo experimental data, details the underlying signaling pathways, and provides standardized experimental protocols for their assessment.
Mechanism of Action: A Tale of Two Binding Modes
The primary mechanism of action for these compounds is the blockade of alpha-adrenergic receptors, which prevents the binding of endogenous catecholamines like norepinephrine and epinephrine. This blockade leads to the relaxation of smooth muscle, particularly in blood vessels, resulting in vasodilation and a decrease in blood pressure.
This compound and Phenoxybenzamine (Irreversible Antagonists): These haloalkylamines undergo a chemical transformation to form a highly reactive ethylenimonium intermediate. This intermediate then forms a stable, covalent bond with the alpha-adrenergic receptor, leading to irreversible inactivation. The effect of these drugs persists long after they have been cleared from the circulation, as the restoration of adrenergic function requires the synthesis of new receptors.
Phentolamine (Reversible Antagonist): Phentolamine binds to alpha-adrenergic receptors through weaker, non-covalent interactions. This binding is in equilibrium, and the drug can dissociate from the receptor. Consequently, its effects are of a shorter duration and can be overcome by increasing the concentration of an agonist.[1]
In Vitro and In Vivo Correlation: From Receptor Binding to Physiological Response
The effects of these alpha-blockers observed in isolated tissues (in vitro) generally correlate well with their physiological effects in whole organisms (in vivo). In vitro studies are crucial for determining the potency and selectivity of these drugs at the receptor level, while in vivo studies reveal their integrated effects on physiological systems, such as the cardiovascular system.
Comparative In Vitro Potency
The potency of these antagonists can be quantified using parameters such as the pA2 value (for competitive antagonists) or IC50 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.
Disclaimer: The following table is a compilation of data from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. Direct comparative studies are limited.
| Antagonist | Receptor Target | Organism/Tissue | pA2 / IC50 Value | Reference |
| This compound | α-Adrenergic | Rat Aortic Rings | Nonlinear antagonism (irreversible) | [2] |
| Phenoxybenzamine | α1-Adrenergic | Rat Cerebral Cortex | ~250-fold more potent at α1 vs. α2 | [1] |
| Phentolamine | α-Adrenergic | Rat Thoracic Aorta | pA2: 7.9 - 8.1 | [2] |
Comparative In Vivo Effects on Blood Pressure
In vivo studies, typically conducted in animal models such as rats, demonstrate the hypotensive effects of these alpha-blockers. The magnitude and duration of the blood pressure reduction are key parameters for comparison.
Disclaimer: The data in this table are generalized from multiple sources and are intended for illustrative purposes. Specific dose-response relationships can vary significantly based on experimental conditions.
| Antagonist | Animal Model | Route of Administration | Dose Range | Observed Effect on Blood Pressure | Reference |
| This compound | Rat | Intravenous | - | Dose-dependent decrease in blood pressure | [3] |
| Phenoxybenzamine | Dog | Intravenous | 25-100 µg/kg | Immediate and persistent decrease in diastolic blood pressure | [4] |
| Phentolamine | Dog | Intravenous | 50 µg/kg | Immediate but shorter-lasting decrease in diastolic blood pressure compared to Phenoxybenzamine | [4] |
Signaling Pathways and Experimental Workflows
To understand the molecular basis of this compound's effects and the experimental approaches to their study, the following diagrams illustrate the key signaling pathway and workflows.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and this compound's Site of Action.
Caption: In Vitro Experimental Workflow for Assessing Alpha-Adrenergic Antagonists.
Caption: In Vivo Experimental Workflow for Assessing Alpha-Adrenergic Antagonists.
Detailed Experimental Protocols
The following are representative protocols for the in vitro and in vivo assessment of alpha-adrenergic antagonists. These should be adapted based on specific experimental goals and institutional guidelines.
In Vitro: Isolated Aortic Ring Preparation
Objective: To determine the in vitro potency of an alpha-adrenergic antagonist on vascular smooth muscle contraction.
Materials:
-
Male Wistar rats (250-300 g)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.
-
Agonist (e.g., Norepinephrine, Phenylephrine)
-
Antagonist (this compound, Phenoxybenzamine, or Phentolamine)
-
Isolated organ bath system with force-displacement transducers.
-
Data acquisition system.
Procedure:
-
Tissue Isolation: Euthanize the rat according to approved protocols. Immediately excise the thoracic aorta and place it in cold, oxygenated PSS.
-
Preparation of Aortic Rings: Carefully remove adhering connective tissue and cut the aorta into 2-3 mm wide rings.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in the organ baths containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with PSS changes every 15-20 minutes.
-
Viability Test: Contract the tissues with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure viability. Wash the tissues and allow them to return to baseline.
-
Antagonist Incubation: For irreversible antagonists like this compound and Phenoxybenzamine, incubate the tissues for a predetermined time (e.g., 30-60 minutes) followed by a washout period to remove unbound drug. For reversible antagonists like Phentolamine, the antagonist is typically present throughout the agonist concentration-response curve generation.
-
Agonist Concentration-Response Curve: Add the agonist in a cumulative manner to the organ bath, allowing the contraction to stabilize at each concentration before adding the next.
-
Data Acquisition: Record the isometric tension generated by the aortic rings.
-
Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration. For reversible antagonists, perform a Schild analysis to determine the pA2 value. For irreversible antagonists, the degree of depression of the maximal response is a key parameter.
In Vivo: Blood Pressure Measurement in Anesthetized Rats
Objective: To determine the in vivo effect of an alpha-adrenergic antagonist on systemic blood pressure.
Materials:
-
Male Sprague-Dawley or Wistar rats (300-400 g)
-
Anesthetic (e.g., urethane or a ketamine/xylazine mixture)
-
Saline solution containing heparin.
-
Catheters (e.g., PE-50 tubing)
-
Pressure transducer and data acquisition system.
-
Agonist and antagonist solutions for injection.
Procedure:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent and ensure a stable plane of anesthesia throughout the experiment.
-
Surgical Preparation: Place the rat on a heating pad to maintain body temperature. Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.
-
Tracheostomy (Optional but Recommended): Cannulate the trachea to ensure a patent airway.
-
Vascular Cannulation:
-
Carotid Artery: Carefully isolate the common carotid artery and insert a catheter filled with heparinized saline. Connect this catheter to a pressure transducer to record arterial blood pressure.
-
Jugular Vein: Isolate the external jugular vein and insert a catheter for intravenous administration of drugs.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after the surgical procedure until a steady baseline blood pressure is achieved.
-
Drug Administration:
-
Administer a bolus injection or a continuous infusion of the antagonist (this compound, Phenoxybenzamine, or Phentolamine) via the jugular vein catheter.
-
Monitor the blood pressure response over time.
-
-
Agonist Challenge (Optional): To confirm alpha-adrenergic blockade, a pressor dose of an agonist like norepinephrine can be administered before and after the antagonist. The attenuation of the pressor response indicates the degree of blockade.
-
Data Acquisition: Continuously record mean arterial pressure (MAP), systolic, and diastolic blood pressure.
-
Data Analysis: Analyze the changes in blood pressure from baseline following antagonist administration. Construct dose-response curves if multiple doses are tested.
Conclusion
This compound and Phenoxybenzamine are potent, irreversible non-selective alpha-adrenergic antagonists, while Phentolamine is a reversible, competitive antagonist. This fundamental difference in their mechanism of action leads to distinct in vitro and in vivo pharmacological profiles, particularly in the duration of their effects. The experimental protocols detailed in this guide provide a framework for the comparative evaluation of these and other alpha-adrenergic modulators, facilitating a deeper understanding of their therapeutic potential and limitations. Future research should aim for direct comparative studies to provide more definitive quantitative data on the relative potencies of these compounds.
References
- 1. Nonselective Alpha Blockers: Phenoxybenzamine & Phentolamine [picmonic.com]
- 2. Characterization of the alpha-1 adrenergic receptors in the thoracic aorta of control and aldosterone hypertensive rats: correlation of radioligand binding with potassium efflux and contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on renal hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypotensive effect in dogs and rats of intravenous injections of the alpha 1-adrenoreceptor antagonist benoxathian - PubMed [pubmed.ncbi.nlm.nih.gov]
From Benchtop to Bedside: Replicating Historical Dibenamine Studies with Modern Pharmacological Techniques
A Comparative Guide for Researchers and Drug Development Professionals
The study of adrenergic pharmacology has been foundational to our understanding of the autonomic nervous system and the development of numerous therapeutic agents. Among the pioneering tools in this field was Dibenamine, a non-selective α-adrenergic antagonist that played a crucial role in elucidating the physiological effects of adrenaline and noradrenaline. This guide provides a comparative framework for replicating the classic experiments conducted with this compound using contemporary scientific methods. By juxtaposing the historical approaches with modern techniques, we aim to highlight the evolution of pharmacological research and provide actionable insights for today's scientists.
Historical Context: The Era of this compound
In the mid-20th century, researchers like Mark Nickerson and his colleagues utilized this compound to investigate the roles of the sympathetic nervous system in cardiovascular regulation.[1][2][3][4][5][6][7][8] Their work, primarily involving in vivo animal models and in vitro isolated organ bath preparations, laid the groundwork for the classification of adrenergic receptors. This compound's ability to block the excitatory actions of adrenaline, such as vasoconstriction, was a key finding that helped differentiate adrenergic receptor subtypes.[1][2][3][4][5][6][7][8]
Modern Approaches: Precision and Specificity
Today, our understanding of adrenergic signaling is far more nuanced, with the identification of multiple α- and β-adrenoceptor subtypes. Modern techniques allow for a highly specific and quantitative analysis of drug-receptor interactions and their downstream consequences. This guide will explore the replication of historical this compound studies through the lens of these advanced methodologies.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data that can be obtained from both historical and modern experimental approaches.
Table 1: Comparison of In Vivo Blood Pressure Measurement
| Parameter | Historical Method (e.g., Smoked Drum Kymograph) | Modern Method (e.g., Radiotelemetry) |
| Measurement Principle | Direct measurement of arterial pressure via cannulation, recorded on a smoked drum. | Continuous, real-time monitoring of blood pressure in conscious, freely moving animals via an implanted transmitter. |
| Data Output | Analog tracing of blood pressure changes over time. | Digital waveform data, allowing for detailed analysis of systolic, diastolic, and mean arterial pressure, as well as heart rate and activity. |
| Example Data (Illustrative) | A visible, qualitative decrease in the pressor response to adrenaline after this compound administration. | A quantifiable, dose-dependent inhibition of the phenylephrine-induced increase in mean arterial pressure, with calculation of IC50 values. |
Table 2: Comparison of In Vitro Smooth Muscle Contraction
| Parameter | Historical Method (e.g., Isolated Organ Bath) | Modern Method (e.g., Wire Myography) |
| Measurement Principle | An isolated tissue (e.g., aortic strip) is suspended in a heated, oxygenated buffer, and its contraction is measured using a lever system and recorded on a kymograph. | Small arteries or tissue strips are mounted on a myograph, allowing for the precise measurement of isometric tension changes in response to pharmacological agents. |
| Data Output | A graphical representation of the contractile response. | Digital recording of force generation, enabling the construction of detailed concentration-response curves and the calculation of pA2 values for antagonists. |
| Example Data (Illustrative) | A rightward shift in the adrenaline concentration-response curve in the presence of this compound. | Determination of the affinity (pA2) of this compound for α1-adrenoceptors in isolated vascular tissue. |
Table 3: Modern Quantitative Analysis of this compound's Receptor Profile
| Assay Type | Parameter Measured | Receptor Subtype | Illustrative Value for this compound/Phenoxybenzamine |
| Radioligand Binding Assay | Ki (nM) - Inhibitory constant, a measure of binding affinity. | α1A-adrenoceptor | High affinity (low nM range)[9][10] |
| α1B-adrenoceptor | High affinity (low nM range)[9][10] | ||
| α1D-adrenoceptor | High affinity (low nM range)[9][10] | ||
| α2-adrenoceptor | Lower affinity compared to α1 subtypes[11][12] | ||
| Functional Assays | IC50 (nM) - Half-maximal inhibitory concentration. | α1-mediated Calcium Mobilization | Potent inhibition (nM range) |
| α1-mediated ERK Phosphorylation | Potent inhibition (nM range) | ||
| α2-mediated cAMP Inhibition | Weaker inhibition (µM range) |
Note: Phenoxybenzamine is a structurally and functionally similar irreversible α-adrenoceptor antagonist, and its data is often used as a surrogate for this compound in modern literature.[12][13][14]
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed methodologies for key experiments, contrasting the historical and modern approaches.
I. In Vivo Blood Pressure Studies
Historical Protocol: Kymograph Recording in Anesthetized Animals
-
Animal Preparation: A dog or cat is anesthetized with a long-acting barbiturate.
-
Cannulation: The carotid artery is surgically exposed and cannulated with a saline-filled tube connected to a mercury manometer. The femoral vein is cannulated for drug administration.
-
Recording: The mercury manometer is connected to a lever system that traces blood pressure changes onto a rotating, smoked drum (kymograph).
-
Drug Administration: A baseline blood pressure is recorded. A standard dose of an α-agonist (e.g., adrenaline) is administered intravenously, and the pressor response is recorded.
-
Antagonist Treatment: this compound is administered intravenously.
-
Challenge: After a suitable incubation period, the α-agonist is re-administered, and the attenuated pressor response is recorded.
Modern Protocol: Radiotelemetry in Conscious Animals
-
Transmitter Implantation: A radiotelemetry transmitter is surgically implanted into the abdominal aorta of a rat or mouse under anesthesia. The animal is allowed to recover for at least one week.
-
Data Acquisition: The animal is housed in its home cage, and blood pressure, heart rate, and activity are continuously monitored and recorded by a receiver placed under the cage.
-
Drug Administration: A baseline recording is established. An α1-selective agonist (e.g., phenylephrine) is administered via an implanted catheter or by a route appropriate for the study design.
-
Antagonist Treatment: this compound (or a modern analog) is administered.
-
Data Analysis: The effect of the antagonist on the agonist-induced pressor response is quantified by analyzing the digital data to determine the dose-dependent inhibition and calculate an IC50 value.
II. In Vitro Smooth Muscle Contraction Studies
Historical Protocol: Isolated Aortic Strip in an Organ Bath
-
Tissue Preparation: A section of the thoracic aorta is excised from a rabbit. The aorta is cleaned of connective tissue and cut into a spiral strip.
-
Mounting: The aortic strip is suspended in a heated (37°C) and oxygenated (95% O2, 5% CO2) organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution). One end of the strip is fixed, and the other is attached to a force transducer connected to a kymograph.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Concentration-Response Curve: Cumulative concentrations of an α-agonist (e.g., noradrenaline) are added to the bath, and the resulting contractions are recorded to establish a control concentration-response curve.
-
Antagonist Incubation: The tissue is washed, and this compound is added to the bath and incubated for a set time.
-
Second Curve: The concentration-response curve to the α-agonist is repeated in the presence of this compound to demonstrate a rightward shift, indicative of antagonism.
Modern Protocol: Wire Myography
-
Vessel Preparation: Small resistance arteries are dissected from a suitable animal model and cut into 2 mm segments.
-
Mounting: The arterial segments are mounted on two small wires in the jaws of a wire myograph. The myograph chamber is filled with a physiological salt solution and maintained at 37°C and gassed with 95% O2/5% CO2.
-
Normalization: The vessels are stretched to a predetermined optimal resting tension.
-
Concentration-Response Protocol: A cumulative concentration-response curve to a selective α1-agonist (e.g., phenylephrine) is constructed.
-
Antagonist Incubation: The vessels are incubated with various concentrations of the antagonist (e.g., this compound).
-
Data Analysis: The parallel rightward shifts in the agonist concentration-response curves are used to calculate the pA2 value, a measure of the antagonist's affinity, using a Schild plot analysis.
III. Modern In Vitro Assays for Receptor Characterization
A. Radioligand Binding Assay (to determine Ki)
-
Membrane Preparation: Cell membranes expressing the specific human α-adrenoceptor subtype (α1A, α1B, α1D, or α2A) are prepared.
-
Assay Setup: In a multi-well plate, the membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-prazosin for α1 receptors) and varying concentrations of the unlabeled antagonist (this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
B. Intracellular Calcium Mobilization Assay (a functional assay for Gq-coupled α1-receptors)
-
Cell Culture and Loading: Cells stably expressing a specific α1-adrenoceptor subtype are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure: The plate is placed in a fluorescence plate reader. The antagonist (this compound) is added to the wells at various concentrations and incubated.
-
Agonist Stimulation: An α1-agonist (e.g., phenylephrine) is then added, and the resulting increase in intracellular calcium is measured as a change in fluorescence intensity.
-
Data Analysis: The inhibitory effect of this compound on the agonist-induced calcium signal is used to generate a concentration-response curve and determine the IC50 value.
C. ERK Phosphorylation Assay (another functional assay for Gq-coupled α1-receptors)
-
Cell Culture and Treatment: Cells expressing the target α1-adrenoceptor are cultured and then treated with varying concentrations of the antagonist (this compound) followed by a fixed concentration of an α1-agonist.
-
Cell Lysis and Detection: After stimulation, the cells are lysed, and the level of phosphorylated ERK (pERK) is quantified using an immunoassay, such as an ELISA or a bead-based assay.
-
Data Analysis: The inhibition of agonist-induced ERK phosphorylation by this compound is used to determine its potency (IC50).
D. cAMP Accumulation Assay (a functional assay for Gi-coupled α2-receptors)
-
Cell Culture and Treatment: Cells expressing a specific α2-adrenoceptor subtype are treated with forskolin (to stimulate cAMP production) in the presence of varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: An α2-agonist (e.g., clonidine) is then added. Activation of the Gi-coupled α2-receptor will inhibit forskolin-stimulated cAMP production.
-
cAMP Measurement: The intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or AlphaScreen).
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is quantified to determine its IC50 at the α2-receptor.
Visualizing the Concepts: Diagrams of Workflows and Pathways
Conclusion
The evolution of pharmacological techniques from the era of this compound to the present day has been marked by a dramatic increase in precision, specificity, and quantitative power. While the foundational principles of receptor antagonism discovered through early studies with this compound remain valid, modern methods allow for a much deeper and more mechanistic understanding of these processes. By replicating and expanding upon these historical experiments, researchers can gain a richer appreciation for the complexities of adrenergic signaling and continue to drive the development of more targeted and effective therapeutics. This guide serves as a starting point for such endeavors, bridging the gap between the pioneering work of the past and the cutting-edge capabilities of the present.
References
- 1. Locus of the adrenergic blocking action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. History of catecholamine research - Wikipedia [en.wikipedia.org]
- 5. Metabolism and secretion mechanism of catecholamine syndrome and related treatment strategies - Liu - Journal of Xiangya Medicine [jxym.amegroups.org]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Observations upon the effects of "this compound" in man, with special reference to its adrenolytic and noradrenolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The chemical basis for adrenergic blocking activity in compounds related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-1 adrenoceptor selectivity of phenoxybenzamine in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dibenamine
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Dibenamine is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, ensuring compliance with safety protocols and regulatory standards. This compound, an irreversible α-adrenergic receptor antagonist, requires careful handling throughout its lifecycle, including its final disposal.
Key Chemical and Safety Data
A thorough understanding of a chemical's properties is foundational to its safe handling and disposal. The table below summarizes key information for this compound.
| Property | Value |
| Chemical Name | N-(2-Chloroethyl)dibenzylamine |
| Synonyms | Sympatholytin, Dibenzylchlorethamine |
| Molecular Formula | C₁₆H₁₈ClN |
| Molecular Weight | 259.77 g/mol [1] |
| Primary Hazards | Harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[2] It is considered moderately toxic by ingestion and subcutaneous routes.[3] |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2] |
| Storage Recommendations | Store in a dry, cool, and well-ventilated place in a tightly closed container.[2] For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[4] |
| Special Notes | When heated to decomposition, this compound can emit highly toxic fumes of chlorine and nitrogen oxides.[3] It is not readily biodegradable. |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound waste in a laboratory setting. This guidance is based on general principles for managing hazardous chemical waste and should be adapted to comply with all applicable federal, state, and local regulations.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep solid and liquid this compound waste in separate, designated containers.
-
Containerization:
-
Place this compound waste into a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with this compound and be in good condition to prevent leaks.[2]
-
For unused this compound, it is recommended to leave it in its original container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound."
-
Include relevant hazard warnings such as "Toxic" and "Corrosive."
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and acids.[2]
-
-
Disposal:
-
Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash. Its toxicity to aquatic life necessitates professional disposal.
-
-
Spill and Decontamination:
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols specifically for the chemical degradation or neutralization of this compound for disposal purposes. The established best practice is to manage it as hazardous chemical waste through a certified disposal service.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dibenamine
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Dibenamine. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that poses significant health risks. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Wear protective gloves. Double gloving is recommended[2][3]. | To prevent skin contact, which can cause severe burns[1]. Double gloving minimizes the risk of exposure from a contaminated outer glove[2]. |
| Eye and Face Protection | Wear chemical safety goggles and a face shield[4]. | To protect against splashes that can cause severe eye damage[1]. A face shield offers broader protection for the entire face[4]. |
| Skin and Body Protection | Wear a protective, disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs[3]. Ensure no skin on the arm or wrist is exposed[3]. | To prevent skin contact with the chemical[1]. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a respirator may be required[1][4]. | To avoid inhalation of mist, vapors, or spray[1]. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to disposal.
-
Preparation and Inspection:
-
Handling the Compound:
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and potential harm to others.
-
Waste Chemical:
-
Dispose of waste material in accordance with national and local regulations.
-
Do not mix with other waste. Leave the chemical in its original container if possible.
-
Avoid release to the environment[1].
-
-
Contaminated PPE and Materials:
-
Contaminated gloves, gowns, and other disposable materials should be carefully removed to avoid skin contact.
-
Place all contaminated items in a sealed plastic bag for disposal as hazardous waste[3].
-
-
Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.
-
Contingency Plan: Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| If Swallowed | Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting. |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention[1]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention[1]. |
| Spills | Ensure adequate ventilation. Use personal protective equipment as required. Soak up the spill with inert absorbent material (e.g., sand, silica gel, acid binder) and collect for disposal. Prevent the product from entering drains[1]. |
Workflow for Safe Handling and Emergency Response
Caption: Workflow for the safe handling of this compound, including emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
